Lorcainide hydrochloride
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSWNBDCJVFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974434 | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58934-46-6 | |
| Record name | Lorcainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lorcainide hydrochloride | |
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| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |
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| Record name | LORCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Lorcainide Hydrochloride on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcainide (B1675131) hydrochloride is a Class Ic antiarrhythmic agent designed to treat and prevent cardiac arrhythmias. Its primary mechanism of action involves the potent blockade of voltage-gated sodium channels (Nav1.5), which are critical for the initiation and propagation of the cardiac action potential. This guide provides a detailed examination of lorcainide's interaction with sodium channels, including its state-dependent binding, use-dependent effects, and the kinetics of channel blockade. Due to a scarcity of publicly available quantitative data for lorcainide's direct molecular interactions, this document leverages comprehensive data from the structurally and functionally similar Class Ic antiarrhythmic, flecainide (B1672765), to provide a representative understanding of the core mechanisms. This guide also outlines detailed experimental protocols for studying these interactions and visualizes key pathways and workflows.
Introduction to Lorcainide Hydrochloride and Sodium Channel Blockade
Lorcainide is classified as a Class Ic antiarrhythmic drug under the Vaughan Williams classification system.[1] Drugs in this class are characterized by their potent blockade of the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] This action leads to a marked slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[3][4]
The primary molecular target of lorcainide is the voltage-gated sodium channel Nav1.5, the predominant sodium channel isoform expressed in the heart.[5] The interaction of lorcainide with Nav1.5 is complex and exhibits key characteristics of Class Ic agents, including:
-
State-Dependent Binding: Lorcainide preferentially binds to the open and inactivated states of the sodium channel over the resting (closed) state.[2][6] This property contributes to its efficacy in targeting rapidly firing cells during tachyarrhythmias.
-
Use-Dependence (Frequency-Dependence): The degree of sodium channel blockade by lorcainide increases with higher frequencies of channel activation (i.e., faster heart rates).[6] This is a hallmark of Class Ic agents and is a direct consequence of their state-dependent binding and slow unbinding kinetics.
-
Slow Kinetics: Lorcainide, like other Class Ic drugs, exhibits slow association and dissociation from the sodium channel, leading to a cumulative block at faster heart rates.[7]
Quantitative Analysis of Sodium Channel Blockade
Direct and comprehensive quantitative data on the binding affinity and kinetics of lorcainide for different states of the Nav1.5 channel are limited in the published literature. To provide a quantitative framework, this section presents data for flecainide, a well-characterized Class Ic antiarrhythmic that serves as a valuable comparator for understanding the expected behavior of lorcainide.
Table 1: Potency (IC50) of Sodium Channel Blockade by Class Ic Antiarrhythmics
| Drug | Condition | IC50 (µM) | Cell Line / System | Holding Potential (mV) | Reference |
| Flecainide | Tonic Block (Resting State) | 345 | Xenopus oocytes expressing hNav1.5 | Negative | [8][9] |
| Use-Dependent Block | 7.4 | Xenopus oocytes expressing hNav1.5 | Not Specified | [8][9] | |
| Peak Nav1.5 Current | 5.5 ± 0.8 | HEK293 | -95 | [10][11] | |
| Open-Channel Block | 0.61 | rNav1.4 (inactivation-deficient) | +30 | [12] | |
| Lorcainide | Na+/K+ ATPase Inhibition | 34 | Guinea pig cardiac enzyme prep | N/A | [13][14] |
Table 2: Kinetic Parameters of Sodium Channel Blockade by Flecainide
| Parameter | Value | Condition | Cell Line / System | Reference |
| Recovery from Use-Dependent Block (τ) | > 225 s | At -140 mV | rNav1.4 | [12] |
| Interaction with Inactivated State (τ) | 7.9 s | At -50 mV | rNav1.4 | [12] |
| On-rate (kon) | 14.9 µM-1s-1 | Open-channel block at +30 mV | rNav1.4 (inactivation-deficient) | [12] |
| Off-rate (koff) | 12.2 s-1 | Open-channel block at +30 mV | rNav1.4 (inactivation-deficient) | [12] |
| Recovery from Inactivation (τ) | 81 ± 3 s | With flecainide | hNav1.5 in Xenopus oocytes | [8][9] |
Note: The IC50 value for lorcainide in Table 1 refers to its inhibitory effect on Na+/K+ ATPase, which is a secondary action, and not its direct effect on sodium channels. This highlights the scarcity of specific IC50 data for lorcainide's sodium channel blockade.
Mechanism of Action: A State-Dependent Process
The "modulated receptor hypothesis" provides the fundamental framework for understanding the action of lorcainide on sodium channels. This model posits that the affinity of the drug for its binding site on the channel is dependent on the conformational state of the channel.[15]
As depicted in the diagram, lorcainide exhibits a much higher affinity for the open and inactivated states of the sodium channel compared to the resting state. During a normal cardiac rhythm with a slow heart rate, there is ample time between action potentials for the drug to dissociate from the channels, resulting in minimal effect. However, during tachyarrhythmias, the channels cycle rapidly between the open and inactivated states, providing more opportunities for lorcainide to bind and less time for it to dissociate. This cumulative block leads to a pronounced use-dependent reduction in sodium current, thereby slowing conduction and terminating the arrhythmia.
Experimental Protocols for Studying Lorcainide's Effects
The electrophysiological effects of lorcainide on sodium channels are primarily investigated using the patch-clamp technique, which allows for the precise control of the cell membrane voltage and the recording of ion channel currents.
Whole-Cell Voltage-Clamp Recordings
This is the most common technique for characterizing the effects of drugs on ion channels in isolated cells.
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel (hNav1.5) are a standard model system.
-
Primary Cells: Alternatively, isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human atrial appendages can be used.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.4 with CsOH. (Cesium is used to block potassium channels).
Voltage-Clamp Protocols:
-
Tonic Block (Resting State Affinity):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) at a very low frequency (e.g., 0.1 Hz) to elicit a peak sodium current.
-
After establishing a stable baseline, perfuse the cell with varying concentrations of lorcainide and measure the reduction in the peak current.
-
-
Use-Dependent Block (Open and Inactivated State Affinity):
-
From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 1-10 Hz).
-
Measure the progressive decrease in the peak sodium current with each pulse in the train in the presence of lorcainide.
-
-
Recovery from Inactivation:
-
Use a two-pulse protocol. A conditioning pulse depolarizes the membrane to inactivate the channels.
-
The membrane is then repolarized to a holding potential for a variable recovery interval.
-
A second test pulse is applied to determine the fraction of channels that have recovered from inactivation.
-
This protocol is performed in the absence and presence of lorcainide to assess its effect on the time course of recovery.
-
Conclusion
This compound exerts its antiarrhythmic effects through the potent, state- and use-dependent blockade of cardiac sodium channels (Nav1.5). Its preferential binding to the open and inactivated states, coupled with slow unbinding kinetics, makes it particularly effective at suppressing tachyarrhythmias where there is a high frequency of channel activation. While specific quantitative data for lorcainide's molecular interactions are not as readily available as for other Class Ic agents like flecainide, the comparative data and mechanistic principles outlined in this guide provide a robust framework for understanding its core mechanism of action. Further research employing detailed electrophysiological protocols will be crucial for a more complete quantitative characterization of lorcainide's interaction with sodium channels and for the development of novel antiarrhythmic therapies with improved efficacy and safety profiles.
References
- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Electrophysiological effects of lorcainide, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of lorcainide, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. State-dependent block of wild-type and inactivation-deficient Na+ channels by flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tribioscience.com [tribioscience.com]
- 14. amsbio.com [amsbio.com]
- 15. Intracardiac electrophysiological effects of lorcainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathway of Lorcainide hydrochloride for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of Lorcainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a class 1c antiarrhythmic agent used in the management of cardiac arrhythmias.[1] This technical guide provides a comprehensive overview of a well-established laboratory-scale synthesis pathway for this compound. The synthesis commences with readily available starting materials and proceeds through a multi-step sequence involving reductive amination, acylation, deprotection, and N-alkylation. This document furnishes detailed experimental protocols for each key transformation, a summary of quantitative data in a tabular format, and a visual representation of the synthetic pathway to facilitate a thorough understanding for researchers and professionals in the field of drug development and medicinal chemistry.
Synthesis Pathway Overview
The synthesis of this compound can be accomplished through a convergent pathway, which is outlined below. The key steps involve the formation of a secondary amine intermediate, followed by its elaboration to the final product.
The overall synthesis can be summarized in the following stages:
-
Reductive Amination: Reaction of p-chloroaniline with ethyl 4-oxopiperidine-1-carboxylate to form an imine, which is subsequently reduced to the corresponding secondary amine.
-
Acylation: The secondary amine is acylated using phenylacetyl chloride.
-
Deprotection: Removal of the N-carbethoxy protecting group from the piperidine (B6355638) ring.
-
N-Alkylation: Introduction of the isopropyl group onto the piperidine nitrogen.
-
Salt Formation: Conversion of the free base to its hydrochloride salt.
Quantitative Data
The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| p-Chloroaniline | C₆H₆ClN | 127.57 | Solid |
| Ethyl 4-oxopiperidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | Liquid |
| Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate | C₁₄H₁₉ClN₂O₂ | 298.77 | Solid |
| Ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate | C₂₂H₂₅ClN₂O₃ | 416.90 | Solid |
| N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide | C₁₉H₂₁ClN₂O | 344.84 | Solid |
| Lorcainide (free base) | C₂₂H₂₇ClN₂O | 370.92[1] | Solid |
| This compound | C₂₂H₂₈Cl₂N₂O | 407.38[2][3] | Solid |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate
This step involves the reductive amination of ethyl 4-oxopiperidine-1-carboxylate with p-chloroaniline.
-
Materials:
-
p-Chloroaniline
-
Ethyl 4-oxopiperidine-1-carboxylate
-
p-Toluenesulfonyl chloride (catalyst)
-
Sodium borohydride (B1222165) (NaBH₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve p-chloroaniline (1 equivalent) and ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonyl chloride.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of the imine intermediate, ethyl 4-(4-chlorophenylimino)piperidine-1-carboxylate.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Dissolve the resulting crude imine in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 4-(4-chloroanilino)piperidine-1-carboxylate.[4]
-
Step 2: Synthesis of Ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate
This step involves the acylation of the secondary amine intermediate with phenylacetyl chloride.
-
Materials:
-
Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate
-
Phenylacetyl chloride
-
-
Procedure:
-
Dissolve ethyl 4-(4-chloroanilino)piperidine-1-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in dry benzene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.1 equivalents) in dry benzene to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate.[4]
-
Step 3: Synthesis of N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide
This step involves the deprotection of the piperidine nitrogen by removing the carbethoxy group.
-
Materials:
-
Ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate
-
Aqueous hydrobromic acid (HBr)
-
-
Procedure:
-
In a round-bottom flask, suspend ethyl 4-[N-(4-chlorophenyl)-2-phenylacetamido]piperidine-1-carboxylate (1 equivalent) in aqueous hydrobromic acid (48%).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) to a pH of 10-12.
-
Extract the product with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide.[1][4]
-
Step 4: Synthesis of Lorcainide (N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide)
This is the final N-alkylation step to introduce the isopropyl group.
-
Materials:
-
N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide
-
Sodium carbonate (Na₂CO₃)
-
Butanol
-
-
Procedure:
-
In a round-bottom flask, combine N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide (1 equivalent), 2-bromopropane (1.5 equivalents), and sodium carbonate (2 equivalents) in butanol.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the butanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Lorcainide free base.
-
Purify by column chromatography if necessary.[4]
-
Step 5: Preparation of this compound
This step involves the conversion of the Lorcainide free base to its hydrochloride salt for improved stability and solubility.
-
Materials:
-
Lorcainide (free base)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (ethereal or isopropanolic solution, or HCl gas)
-
-
Procedure:
-
Dissolve the purified Lorcainide free base in anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the corresponding solvent (or bubble dry HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow for a Typical Reaction Step
Caption: General experimental workflow for a synthesis step.
References
Discovery and development of Lorcainide as a Class 1c antiarrhythmic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcainide hydrochloride, a potent Class 1c antiarrhythmic agent, was developed by Janssen Pharmaceutica in 1968 to address the need for effective management of cardiac arrhythmias.[1] Designated by the code number R-15889, its development marked a significant advancement in the therapeutic landscape for conditions such as premature ventricular contractions, ventricular tachycardia, and Wolff-Parkinson-White syndrome.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of Lorcainide, presenting key data in a structured format for scientific professionals.
Discovery and Synthesis
Lorcainide emerged from a dedicated research program at Janssen Pharmaceutica aimed at identifying novel compounds with significant antiarrhythmic properties. The synthesis of Lorcainide is a multi-step process, beginning with the formation of an imine from 4-chloroaniline (B138754) and N-carbethoxy-4-piperidone. This intermediate is then subjected to reduction, acylation, hydrolysis, and alkylation to yield the final active compound.[1]
Chemical Synthesis Workflow
The chemical synthesis of Lorcainide involves a series of well-defined steps to construct the molecule, N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide.[1]
References
The Synthesis and Activity of Norlorcainide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norlorcainide, the N-dealkylated metabolite of the Class Ic antiarrhythmic agent Lorcainide (B1675131), is a pharmacologically active compound with significant contributions to the therapeutic and toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the synthesis of Norlorcainide, its mechanism of action, and detailed experimental protocols for its analysis and activity assessment. Quantitative data are presented to facilitate comparison and aid in further research and development.
Introduction
Lorcainide is a potent antiarrhythmic drug characterized by its use-dependent blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiac myocytes. Following administration, Lorcainide undergoes hepatic metabolism, primarily through N-dealkylation, to yield its principal active metabolite, Norlorcainide.[1][2] Norlorcainide is considered to be as potent as the parent compound in its antiarrhythmic effects but exhibits a significantly longer elimination half-life, leading to its accumulation and a pronounced role in the steady-state pharmacology of Lorcainide.[1][3] Understanding the synthesis and activity of Norlorcainide is therefore crucial for a complete comprehension of Lorcainide's clinical effects and for the development of safer and more effective antiarrhythmic therapies.
Synthesis of Norlorcainide
While the direct synthesis of Norlorcainide is not extensively detailed in publicly available literature, a plausible synthetic route can be proposed based on established methods for the N-dealkylation of tertiary amines.[4][5] The synthesis of the precursor, Lorcainide, is well-documented.[6]
Proposed Synthesis of Norlorcainide from Lorcainide
A common and effective method for the N-dealkylation of tertiary amines is the von Braun reaction or its modern variations.[4] One such approach involves the use of chloroformates, such as vinyl chloroformate, followed by hydrolysis.
Step 1: Reaction of Lorcainide with Vinyl Chloroformate
Lorcainide is reacted with vinyl chloroformate in an inert solvent (e.g., dichloromethane) to form a vinyloxycarbonyl amide intermediate. This reaction selectively removes the isopropyl group from the piperidine (B6355638) nitrogen.
Step 2: Hydrolysis of the Vinyloxycarbonyl Intermediate
The resulting intermediate is then subjected to mild acidic hydrolysis (e.g., using methanolic HCl) to cleave the vinyloxycarbonyl group, yielding Norlorcainide hydrochloride.
A schematic of this proposed synthesis is presented below.
Pharmacological Activity and Mechanism of Action
Norlorcainide, like its parent compound, is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiomyocytes by binding to the voltage-gated sodium channel Nav1.5. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
The blockade of Nav1.5 channels by Class Ic agents is typically "use-dependent," meaning the degree of block increases with heart rate. This property makes them particularly effective at suppressing tachyarrhythmias while having a lesser effect at normal heart rates.
Signaling Pathway
The following diagram illustrates the effect of Norlorcainide on the cardiac action potential.
Quantitative Data
Table 1: Pharmacokinetic Parameters
| Compound | Elimination Half-Life (t1/2) | Therapeutic Plasma Concentration |
| Lorcainide | 8.9 ± 2.3 hours | 40 - 200 ng/mL[7] |
| Norlorcainide | 26.5 ± 7.2 hours | 80 - 300 ng/mL[7] |
Table 2: Pharmacodynamic Parameters
| Compound | Target | IC50 | Notes |
| Norlorcainide | Nav1.5 | Data not available | Potency reported to be similar to Lorcainide.[1] |
| Lorcainide | Nav1.5 | Data not available | - |
| Flecainide | Nav1.5 | 5.5 ± 0.8 µM | For comparative purposes.[8] |
Experimental Protocols
Protocol for Assessing Nav1.5 Channel Block by Norlorcainide using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from standard procedures for evaluating sodium channel blockers.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Norlorcainide on the human Nav1.5 channel.
Materials:
-
HEK293 cells stably expressing human Nav1.5.
-
Cell culture reagents.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES; pH 7.2 with CsOH.
-
Norlorcainide stock solution in DMSO.
Procedure:
-
Cell Preparation: Culture HEK293-Nav1.5 cells to 70-80% confluency. Dissociate cells using a non-enzymatic solution and plate them onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -120 mV to ensure all Nav1.5 channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit the peak inward sodium current (INa).
-
Record baseline INa until a stable amplitude is achieved.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing a known concentration of Norlorcainide.
-
Allow for equilibration (typically 3-5 minutes).
-
Record INa in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak INa amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of Norlorcainide.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Protocol for Metabolite Identification and Quantification in Plasma
This protocol provides a general workflow for the analysis of Norlorcainide in plasma samples using liquid chromatography-mass spectrometry (LC-MS).[11][12]
Objective: To identify and quantify Norlorcainide in plasma samples.
Materials:
-
Plasma samples.
-
Acetonitrile (ACN).
-
Methanol (MeOH).
-
Formic acid (FA).
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of Norlorcainide).
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Chromatography: Use a C18 column with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Norlorcainide and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for Norlorcainide and the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of Norlorcainide in the plasma samples based on the peak area ratio to the internal standard and the calibration curve.
-
Conclusion
Norlorcainide is a critical determinant of the clinical pharmacology of Lorcainide. Its synthesis, while not explicitly detailed in the literature, can be achieved through established chemical methodologies. The equipotent and long-lasting sodium channel blocking activity of Norlorcainide underscores the importance of considering active metabolites in drug development and clinical practice. The detailed protocols provided in this guide offer a framework for the further investigation of Norlorcainide and other active drug metabolites, which is essential for advancing our understanding of antiarrhythmic drug therapy and improving patient outcomes.
References
- 1. bio-integration.org [bio-integration.org]
- 2. Modelling Atrial Arrhythmia In vitro Using Pluripotent Stem Cell-derived Atrial Cardiomyocytes in Three-dimensional Culture – Bio Integration [bio-integration.org]
- 3. research.rug.nl [research.rug.nl]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacodynamics of the initiation of antiarrhythmic therapy with lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Untargeted Metabolomics Workflow that Scales to Thousands of Samples for Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
Lorcainide hydrochloride CAS number and molecular weight
An In-depth Technical Guide to Lorcainide (B1675131) Hydrochloride
This technical guide provides a comprehensive overview of Lorcainide hydrochloride, a Class Ic antiarrhythmic agent. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
This compound is the hydrochloride salt of Lorcainide. Key quantitative data for both the hydrochloride salt and the free base are summarized in the table below for easy reference and comparison.
| Property | This compound | Lorcainide (Free Base) |
| CAS Number | 58934-46-6[1][2][3] | 59729-31-6[1][2][4][5] |
| Molecular Formula | C₂₂H₂₈Cl₂N₂O[1] | C₂₂H₂₇ClN₂O[4][5] |
| Molecular Weight | 407.38 g/mol [1][2][3] | 370.92 g/mol [2][4] |
| IUPAC Name | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide hydrochloride[1] | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide[4] |
Mechanism of Action
Lorcainide's primary antiarrhythmic effect is achieved through the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] This action is characteristic of Class Ic antiarrhythmic agents.[4][6]
By binding to the open state of these sodium channels, lorcainide reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[4] This leads to several key electrophysiological changes:
-
A decrease in the maximum rate of depolarization (Vmax).[7]
-
Slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[8]
-
An increase in the effective refractory period of cardiac tissues.[7]
These effects contribute to the suppression of re-entry phenomena and ectopic pacemaker activity, particularly in the ventricles.[9] Lorcainide has been shown to be effective in treating ventricular tachycardia and ventricular fibrillation.[6]
Additionally, lorcainide inhibits the adenosine (B11128) 5'-triphosphate (ATP)-hydrolytic action of myocardial Na+K+ATPase in a concentration-dependent manner.[4]
Signaling Pathway and Electrophysiological Effect
The following diagram illustrates the primary mechanism of action of Lorcainide on the cardiac myocyte action potential.
Experimental Protocols
Lorcainide is utilized in various experimental models to study cardiac arrhythmias. Below are detailed methodologies for inducing arrhythmias using this compound in both in vivo and ex vivo settings.
In Vivo Model: Induction of Arrhythmia in Dogs
This protocol outlines the procedure for inducing ventricular arrhythmias in an anesthetized canine model.
Materials:
-
Mongrel dogs of either sex
-
Anesthetic agent (e.g., pentobarbital (B6593769) sodium)
-
Mechanical ventilator
-
Intravenous catheters
-
ECG electrodes and recording system
-
Arterial blood pressure monitor
-
This compound solution for injection
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Insert intravenous catheters for drug administration and blood sampling.
-
Place ECG electrodes (e.g., Lead II configuration) for continuous monitoring of cardiac rhythm.
-
Monitor arterial blood pressure continuously.
-
Allow the animal to stabilize for a minimum of 30 minutes after instrumentation.
-
Administer a loading dose of lorcainide (e.g., 2 mg/kg) intravenously over 15 minutes.[7]
-
Immediately following the loading dose, commence a constant rate infusion of lorcainide. A graded infusion protocol may be employed, starting at a lower dose and progressively increasing it.
-
Continuously monitor the ECG for the development of ventricular arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or ventricular fibrillation (VF).
-
Record any changes in PR interval, QRS duration, and QT interval.
Ex Vivo Model: Langendorff-Perfused Guinea Pig Heart
This ex vivo model allows for the direct assessment of lorcainide's effects on the heart, independent of systemic influences.
Materials:
-
Guinea pigs (male or female)
-
Langendorff apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
ECG recording electrodes
-
Intraventricular balloon catheter (optional, for measuring left ventricular pressure)
-
Perfusion pump
-
This compound
Procedure:
-
Heparinize and anesthetize the guinea pig.
-
Rapidly excise the heart and mount it on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Introduce this compound into the perfusate at desired concentrations.
-
Continuously record the ECG to observe for arrhythmic events and changes in cardiac conduction parameters.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vivo experimental protocol described above.
References
- 1. medkoo.com [medkoo.com]
- 2. Lorcainide [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Lorcainide - Wikipedia [en.wikipedia.org]
- 5. Lorcainide [webbook.nist.gov]
- 6. firsthope.co.in [firsthope.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lorcainide (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacodynamics of Lorcainide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcainide (B1675131) is a potent Class Ic antiarrhythmic agent characterized by its significant interaction with cardiac sodium channels. This technical guide provides a comprehensive overview of the pharmacodynamics of lorcainide and its primary active metabolite, norlorcainide. It delves into their mechanism of action, electrophysiological effects on the cardiac action potential, and the methodologies employed to elucidate these properties. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, cardiology, and drug development, offering quantitative data, experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of this complex antiarrhythmic agent.
Core Mechanism of Action: Sodium Channel Blockade
Lorcainide and its N-dealkylated metabolite, norlorcainide, exert their primary antiarrhythmic effect by blocking the fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade of the inward sodium current (INa) is the hallmark of Class I antiarrhythmic drugs and leads to a reduction in the maximum rate of depolarization (Vmax) during Phase 0 of the cardiac action potential.[1] The interaction of lorcainide with Nav1.5 channels is both time- and voltage-dependent, with a characteristically slow dissociation rate. This slow kinetics contributes to its potent effect in suppressing tachyarrhythmias.
The following diagram illustrates the signaling pathway of lorcainide's action on the cardiomyocyte membrane.
References
In-Vitro Effects of Lorcainide on Myocardial Na+/K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcainide (B1675131), a potent class Ic antiarrhythmic agent, exerts a significant inhibitory effect on myocardial Na+/K+-ATPase. This technical guide synthesizes the current understanding of the in-vitro interactions between lorcainide and this critical enzyme. It provides a detailed overview of the experimental protocols used to elucidate these effects, presents quantitative data in a clear, tabular format, and visualizes the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiac electrophysiology and drug development.
Introduction: The Role of Myocardial Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of cardiomyocytes.[1] This process is vital for numerous cellular functions, including the regulation of the resting membrane potential, excitability, and contractility of the heart muscle.[1][2] By actively transporting three Na+ ions out of the cell in exchange for two K+ ions, the Na+/K+-ATPase creates an ionic imbalance that is crucial for the generation and propagation of the cardiac action potential.[2]
Inhibition of the Na+/K+-ATPase leads to an increase in intracellular Na+ concentration. This, in turn, affects the activity of the Na+/Ca2+ exchanger, resulting in an increased intracellular Ca2+ concentration and consequently, enhanced myocardial contractility.[1][2] This mechanism is the basis for the therapeutic effects of cardiac glycosides like digoxin, which are well-known inhibitors of the Na+/K+-ATPase.[3][4]
Lorcainide, while primarily classified as a sodium channel blocker, has been demonstrated to be a potent inhibitor of myocardial Na+/K+-ATPase.[5] This secondary mechanism of action may contribute to its overall electrophysiological profile and therapeutic effects. Understanding the specifics of this interaction is crucial for a complete characterization of the drug's cardiac actions.
Quantitative Analysis of Lorcainide's Inhibitory Effects
The inhibitory potency of lorcainide on myocardial Na+/K+-ATPase has been quantified in several in-vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of a drug required to inhibit 50% of the enzyme's activity.
Concentration-Dependent Inhibition
Lorcainide inhibits myocardial Na+/K+-ATPase in a concentration-dependent manner. Studies have shown a clear relationship between the concentration of lorcainide and the degree of enzyme inhibition.
| Parameter | Value | Experimental Conditions | Source |
| IC50 | 33.5 ± 7.3 µM | Guinea-pig heart microsomes, "standard" K+ concentration | [5] |
| Inhibitory Range | 0.15 - 125 µM | Guinea-pig heart microsomes, "standard" K+ concentration | [5] |
Influence of Extracellular Potassium Concentration
The inhibitory effect of lorcainide on Na+/K+-ATPase is significantly influenced by the concentration of extracellular potassium (K+). A lower K+ concentration enhances the inhibitory potency of lorcainide.[6][7] This interaction is critical as it suggests that the clinical effects of lorcainide could be modulated by serum potassium levels.
| K+ Concentration | IC50 of Lorcainide | Fold Change from 5.0 mM K+ | Source |
| 2.5 mM | 10.4 ± 3.2 µM | ~2.7x more potent | [6][7] |
| 5.0 mM | 28.3 ± 7.9 µM | - | [6][7] |
| 10.0 mM | 40.7 ± 9.2 µM | ~0.7x less potent | [6][7] |
Experimental Protocols
The following sections detail the methodologies employed in the key in-vitro studies that have characterized the effects of lorcainide on myocardial Na+/K+-ATPase.
Preparation of Myocardial Microsomes
This protocol outlines the steps for isolating the microsomal fraction from cardiac tissue, which is enriched in Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay
The activity of the Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released.
The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the presence of Na+, K+, and Mg2+) and the Mg2+-ATPase activity (in the absence of Na+ and K+, or in the presence of a specific Na+/K+-ATPase inhibitor like ouabain).
Signaling Pathways and Molecular Interactions
The inhibition of the myocardial Na+/K+-ATPase by lorcainide initiates a cascade of intracellular events that can alter cardiac myocyte function.
References
- 1. Frontiers | Regulation of Cardiac Contractility by the Alpha 2 Subunit of the Na+/K+-ATPase [frontiersin.org]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. Cardiac Glycosides, Antianginals, and Antidysrhythmics | Basicmedical Key [basicmedicalkey.com]
- 5. Influence of lorcainide on microsomal Na+, K(+)-ATPase in guinea-pig isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variations in potassium concentration modify the inhibitory effect of lorcainide on myocardial Na(+)-K(+)-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations in potassium concentration modify the inhibitory effect of lorcainide on myocardial Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies of Lorcainide for Ventricular Arrhythmias: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide (B1675131) hydrochloride, initially developed by Janssen Pharmaceutica in 1968, is a Class Ic antiarrhythmic agent investigated for its efficacy in managing ventricular arrhythmias.[1] Like other drugs in its class, its primary mechanism of action involves the blockade of fast sodium channels (Na+) in cardiac myocytes.[1][2] This whitepaper provides a detailed overview of the initial clinical studies on lorcainide, focusing on its pharmacodynamics, pharmacokinetics, efficacy, and safety profile in the treatment of ventricular arrhythmias. The information is compiled from early clinical trials to serve as a technical guide for researchers and professionals in the field of cardiac drug development.
Mechanism of Action
Lorcainide is classified as a Class Ic antiarrhythmic drug, exerting its effect by acting as a potent sodium channel blocker.[1][2] It has a high affinity for open Nav1.5 sodium channels, which are abundant in ventricular myocytes, and binds to them in a time and voltage-dependent manner.[1] This binding is characterized by a slow dissociation rate, which leads to a significant reduction in the fast sodium influx during phase 0 of the cardiac action potential.[1]
The electrophysiological consequences of this sodium channel blockade include:
-
A decrease in the maximum rate of rise (Vmax) of the action potential.[3][4]
-
Slowed conduction velocity in the atria, atrioventricular (AV) node, and ventricles.[3][5]
-
Prolongation of the PR, QRS, and QT intervals on an electrocardiogram (ECG).[1][6][7]
-
An increase in the ventricular fibrillation threshold in a dose-dependent manner.[1]
Lorcainide's action on the action potential duration (APD) is minimal, which is a characteristic feature of Class Ic agents.[2]
Pharmacokinetics
Lorcainide can be administered both intravenously and orally.[8] It is metabolized in the liver and has an active metabolite, norlorcainide, which has a longer half-life than the parent compound and contributes to its antiarrhythmic effect, especially during chronic oral therapy.[8][9][10]
| Parameter | Value | Reference |
| Administration | Intravenous, Oral | [8] |
| Metabolism | Hepatic | |
| Active Metabolite | Norlorcainide | [9][10] |
| Lorcainide Half-life | 8.9 ± 2.3 hours (may be prolonged in cardiac disease) | [9] |
| Norlorcainide Half-life | 26.5 ± 7.2 hours | [9] |
| Time to Steady State (Lorcainide) | ~4.5 days | [9] |
| Time to Steady State (Norlorcainide) | 7 to 10 days | [9] |
| Plasma Concentration (Loading Phase) | 0.31 to 1.14 mg/L | [11] |
| Therapeutic Plasma Concentration (Lorcainide) | 40 to 200 ng/mL | [9] |
| Therapeutic Plasma Concentration (Norlorcainide) | 80 to 300 ng/mL | [9] |
Clinical Efficacy in Ventricular Arrhythmias
Initial clinical trials demonstrated that lorcainide was effective in a subset of patients with ventricular arrhythmias, including those refractory to other antiarrhythmic drugs.[8][12][13]
| Study Cohort & Size | Efficacy Outcome | Reference |
| 76 patients with recurrent VT or VF | 38% of patients responded to treatment. | [12] |
| 7 patients with malignant, drug-resistant ventricular arrhythmias | Effective in all 7 patients (complete disappearance in 6, >50% reduction in 1). | [13] |
| Patients with ventricular ectopy | Suppressed ventricular ectopy in about 80% of patients (short-term studies). | [8] |
| 10 patients with frequent PVCs | Average reduction in PVCs of 82.3 ± 19.7% compared to placebo. | [6] |
| 20 ambulatory post-myocardial infarction patients | Reduced frequency of ventricular ectopic beats by >70% in 17 patients and >90% in 11 patients. | [7] |
| 50 patients with drug-refractory sustained VT or fibrillation | Low clinical efficacy in this highly drug-resistant population. | [14] |
Experimental Protocols
The initial clinical studies of lorcainide for ventricular arrhythmias employed several key methodologies to assess its efficacy and safety.
Patient Population and Enrollment
-
Inclusion Criteria: Patients with documented recurrent, and often drug-refractory, ventricular tachycardia (VT), ventricular fibrillation (VF), or frequent premature ventricular contractions (PVCs) (e.g., >1/min) were enrolled.[6][11][12] Many studies focused on patients who had failed previous antiarrhythmic drug therapies.[11][13][14]
-
Exclusion Criteria: Specific exclusion criteria are not detailed in the provided abstracts, but would typically include contraindications to Class I antiarrhythmics, such as pre-existing severe conduction system disease or significant left ventricular dysfunction.
Drug Administration and Dosing
-
Oral Administration: A common oral dosage was 100 mg twice daily.[6][9] In some studies, the oral dose for discharged patients averaged 169 ± 56 mg twice a day.[14] Daily doses ranged from 200 to 400 mg.[12]
-
Intravenous Administration: For acute testing, lorcainide was administered intravenously. One protocol involved incremental doses of 25 mg every 15 minutes.[11] Another used a dose of 2 mg/kg.[5][15]
Efficacy and Safety Evaluation
-
Ambulatory ECG (Holter) Monitoring: Continuous 24-hour ambulatory ECG recordings were a primary tool for quantifying the frequency of PVCs, ventricular pairs, and runs of VT before and during treatment.[6][12][13][16]
-
Exercise Stress Testing: This was used to evaluate the drug's efficacy in suppressing arrhythmias induced by physical exertion.[12][13]
-
Invasive Electrophysiologic (EP) Testing: Programmed ventricular stimulation was performed in some studies to assess the inducibility of sustained VT before and after drug administration.[12][14][15] This involved delivering premature electrical stimuli to the ventricle to determine the effective refractory period and the ease of initiating tachycardia.
-
Blood Sampling: Plasma concentrations of lorcainide and its active metabolite, norlorcainide, were measured to establish pharmacokinetic profiles and explore the relationship between drug levels and antiarrhythmic effect.[6][9][11]
-
Clinical and ECG Monitoring: Routine clinical evaluations and 12-lead ECGs were performed to monitor for adverse effects and assess changes in cardiac conduction intervals (PR, QRS, QTc).[6]
Adverse Effects and Safety Profile
The use of lorcainide was associated with a notable incidence of side effects, which in some cases limited its therapeutic utility.
| Adverse Effect | Incidence / Description | Reference |
| Neurological | Insomnia and sleep disturbances were the most frequently reported side effects, often occurring early in treatment but sometimes improving over time. | [6][7][8][12] |
| Gastrointestinal | GI symptoms were also commonly reported. | [12] |
| Cardiovascular | - Aggravation of arrhythmia (proarrhythmia) occurred in some patients. - Development of third-degree AV block in patients with pre-existing conduction abnormalities. - May exacerbate abnormal sinus node function. | [5][8][12] |
| Discontinuation Rate | In one study of 76 patients, the drug was discontinued (B1498344) in 5 due to toxic reactions.[12] In another study of 50 high-risk patients, 5 discontinued due to side effects prior to discharge.[14] | [12][14] |
Conclusion
Initial studies of lorcainide demonstrated its efficacy in suppressing ventricular ectopy and terminating ventricular tachyarrhythmias in a significant proportion of patients, including some who were refractory to other treatments.[8][12][13] Its classification as a Class Ic agent is well-supported by its electrophysiological effects, primarily a potent, slow-dissociating blockade of cardiac sodium channels.[1][3] However, its clinical utility was hampered by a high frequency of neurological side effects, particularly insomnia, and the potential for proarrhythmia, a known risk for Class Ic agents.[6][8][12] The presence of an active metabolite with a long half-life necessitated careful dose titration and a longer period to reach steady state.[9][10] These early findings highlight the therapeutic potential and the challenges associated with lorcainide, providing valuable insights for the ongoing development and evaluation of antiarrhythmic drugs.
References
- 1. Lorcainide - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug lorcainide on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized double-blind placebo controlled crossover trial documenting oral lorcainide efficacy in suppression of symptomatic ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lorcainide -- an anti-arrhythmic agent for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lorcainide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of the initiation of antiarrhythmic therapy with lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of lorcainide, a new antiarrhythmic drug, in patients with cardiac rhythm disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lorcainide in patients with refractory ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial clinical experience of lorcainide (Ro 13-1042), a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment with oral lorcainide in patients with sustained ventricular tachycardia and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Clinical-electrophysiological study of the effect of lorcainide on induction of ventricular tachycardia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Preliminary clinical and experimental data on a new anti-arrhythmic drug: lorcainide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorcainide Hydrochloride's Impact on Purkinje Fibers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide (B1675131) hydrochloride is an antiarrhythmic agent classified under the Vaughan Williams Class Ic. These agents are potent blockers of cardiac sodium channels, leading to a pronounced depression of the maximal rate of depolarization of the action potential (Vmax) and a significant slowing of conduction in cardiac tissues. This technical guide provides an in-depth analysis of the electrophysiological effects of lorcainide on cardiac Purkinje fibers, specialized conducting tissues within the ventricles. Understanding these effects is crucial for elucidating its antiarrhythmic mechanisms and proarrhythmic potential. This document details the core electrophysiological actions, summarizes quantitative data for a representative Class Ic agent due to the limited availability of specific lorcainide data, outlines common experimental protocols, and provides visual representations of the underlying mechanisms and workflows.
Core Electrophysiological Effects of Lorcainide on Purkinje Fibers
Lorcainide, as a Class Ic antiarrhythmic, primarily exerts its effects by blocking the fast inward sodium current (INa) in Purkinje fibers. This blockade is characterized by a slow onset and offset, leading to a pronounced use-dependent effect, where the blocking effect is augmented at faster heart rates.
The principal electrophysiological consequences of lorcainide on Purkinje fibers include:
-
Marked Depression of Vmax: Lorcainide causes a significant concentration-dependent reduction in the maximum upstroke velocity of the action potential. This is a direct consequence of sodium channel blockade.
-
Slowing of Conduction: The depression of Vmax leads to a slowing of impulse propagation through the Purkinje fiber network. Clinically, this is manifested as a prolongation of the HV interval and a widening of the QRS complex on the electrocardiogram.[1]
-
Effects on Repolarization: The effects of lorcainide on the action potential duration (APD) in Purkinje fibers are complex and can be variable. While some Class Ic agents have been shown to shorten the APD, the overall effect of lorcainide is a prolongation of the effective refractory period (ERP).[1]
-
Minimal Effect on Resting Membrane Potential: Lorcainide typically does not significantly alter the resting membrane potential of Purkinje fibers.
Quantitative Data Summary
Table 1: Effects of Flecainide (B1672765) on Action Potential Parameters in Canine Purkinje Fibers [2]
| Parameter | Concentration (µg/mL) | Percent Change from Control |
| Vmax | 1.0 | ↓ 18.6% |
| 10.0 | ↓ 70.8% | |
| Action Potential Duration | Not specified | Shortened |
| Effective Refractory Period (ERP) | Low concentration | Shortened |
| High concentration | Returned to control |
Note: This data is for flecainide and serves as a proxy for the expected effects of a Class Ic agent like lorcainide. The actual quantitative effects of lorcainide may differ.
Experimental Protocols
The investigation of the electrophysiological effects of lorcainide on Purkinje fibers typically involves the use of isolated cardiac tissue preparations from animal models such as canines or sheep.[3][4][5][6]
Purkinje Fiber Preparation
-
Animal Model: Adult canine or sheep hearts are commonly used.
-
Dissection: The heart is rapidly excised and placed in a chilled, oxygenated Tyrode's solution. Free-running Purkinje fibers (false tendons) are carefully dissected from the ventricular endocardium.
-
Mounting: The isolated Purkinje fiber is mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at a physiological temperature (typically 37°C).
Intracellular Recording
-
Microelectrodes: Glass microelectrodes filled with 3 M KCl are used to impale individual Purkinje cells.
-
Data Acquisition: The microelectrode is connected to a high-input impedance amplifier to record the transmembrane action potentials. The preparation is stimulated at a constant cycle length using external electrodes.
-
Parameters Measured:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Effective Refractory Period (ERP)
-
Drug Application
-
A stable baseline recording is established before the application of lorcainide hydrochloride.
-
Lorcainide is added to the superfusing Tyrode's solution at various concentrations.
-
The effects of the drug on the action potential parameters are recorded at steady-state for each concentration.
-
Washout experiments are performed by superfusing the preparation with a drug-free solution to assess the reversibility of the effects.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound, a Class Ic antiarrhythmic agent, profoundly impacts the electrophysiology of cardiac Purkinje fibers primarily through a potent blockade of fast sodium channels. This action leads to a significant reduction in the maximum upstroke velocity of the action potential and a slowing of conduction, which are the hallmarks of its antiarrhythmic effect. While specific quantitative data for lorcainide on isolated Purkinje fibers are limited, the effects of other Class Ic agents like flecainide provide a valuable framework for understanding its expected concentration-dependent actions. The detailed experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate the intricate effects of lorcainide and other novel antiarrhythmic compounds on the cardiac conduction system.
References
- 1. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Observations on the effects of selected antiarrhythmic drugs on mammalian cardiac purkinje fibers with two levels of steady-state potential: influences of lidocaine, phenytoin, propranolol, disopyramide and procainamide on repolarization, action potential shape and conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro Patch Clamp Studies of Lorcainide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lorcainide (B1675131) hydrochloride is a potent Class Ic antiarrhythmic agent designed for the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of fast voltage-gated sodium channels (Nav1.5), which are critical for the initiation and propagation of the cardiac action potential.[1] As a Class Ic agent, lorcainide exhibits a high affinity for the open state of the Nav1.5 channel, leading to a phenomenon known as use-dependent or frequency-dependent block.[2] This characteristic makes it particularly effective at higher heart rates, a common feature of tachyarrhythmias.[2] These application notes provide detailed protocols for the in-vitro characterization of lorcainide hydrochloride's effects on Nav1.5 channels using the patch clamp technique in both isolated primary cardiomyocytes and heterologous expression systems.
Data Presentation
While specific IC50 values for lorcainide's block of Nav1.5 are not extensively detailed in publicly available literature, the following tables provide context by summarizing key parameters and comparing its class with other well-characterized Class I antiarrhythmic drugs.[3]
Table 1: Comparative Potency of Class I Antiarrhythmic Drugs on Nav1.5
| Drug | Class | IC50 (µM) on Nav1.5 |
| Flecainide | Ic | 5.5 ± 0.8[4] |
| Quinidine | Ia | 28.9 ± 2.2[4] |
| Mexiletine | Ib | 47.0 ± 5.4[4] |
| Lorcainide | Ic | Data not readily available [3] |
Note: The provided IC50 values are for comparative purposes and were determined under specific experimental conditions. It is also important to note that lorcainide has been shown to inhibit the Na+/K+ ATPase enzyme with an IC50 of 34 μM, though its primary antiarrhythmic effects are attributed to sodium channel blockade.[5]
Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recordings in HEK293 Cells Stably Expressing Nav1.5
This protocol is designed for assessing the effect of this compound on human Nav1.5 channels in a controlled, heterologous expression system.
1. Materials and Reagents:
-
HEK293 cells stably expressing human Nav1.5
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO or water)
2. Cell Preparation:
-
Culture HEK293-Nav1.5 cells in T-75 flasks until they reach 80-90% confluency.
-
The day before the experiment, passage the cells onto glass coverslips at a low density to ensure the presence of isolated single cells for patching.
-
Incubate the cells overnight to allow for adherence.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before beginning recordings.
4. Voltage Protocols and Data Acquisition:
-
Tonic Block Assessment:
-
Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).
-
Apply a short depolarizing pulse (e.g., 20 ms (B15284909) to -20 mV) to elicit a peak sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
Perfuse the cell with increasing concentrations of this compound and record the steady-state block of the peak current.
-
-
Use-Dependent Block Assessment:
-
Hold the membrane potential at a more depolarized level to mimic a physiological resting potential (e.g., -90 mV).
-
Apply a train of depolarizing pulses (e.g., 20 pulses at a frequency of 1 Hz or 3 Hz) to -20 mV for 50 ms.
-
Measure the peak sodium current for each pulse in the train.
-
Compare the progressive reduction in current from the first to the last pulse in the absence and presence of lorcainide.
-
5. Data Analysis:
-
Measure the peak inward sodium current amplitude for each voltage protocol and at each drug concentration.
-
For tonic block, calculate the percentage of inhibition at each concentration relative to the control current. Fit the concentration-response data with a Hill equation to determine the IC50 value.
-
For use-dependent block, quantify the degree of block as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.
Protocol 2: Isolation and Patch Clamp of Adult Ventricular Myocytes
This protocol describes the enzymatic isolation of primary cardiomyocytes for studying the effects of lorcainide in a native cellular environment.
1. Materials and Reagents:
-
Adult rat or guinea pig
-
Langendorff perfusion system
-
Perfusion buffer (e.g., Tyrode's solution)
-
Enzyme solution (e.g., Perfusion buffer containing collagenase and protease)
-
High-potassium storage solution
-
External and internal solutions as described in Protocol 1.
2. Cardiomyocyte Isolation:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Retrogradely perfuse the heart with warm, oxygenated perfusion buffer to clear the blood.
-
Switch to the enzyme solution and perfuse until the heart becomes flaccid.
-
Remove the ventricles, mince the tissue, and gently triturate to release individual myocytes.
-
Wash and store the isolated myocytes in a high-potassium storage solution.
3. Electrophysiological Recording and Data Analysis:
-
Follow the procedures for electrophysiological recording, voltage protocols, and data analysis as outlined in Protocol 1, using the isolated ventricular myocytes.
Mandatory Visualizations
Caption: Experimental workflow for in-vitro patch clamp studies of lorcainide.
Caption: Mechanism of lorcainide action on Nav1.5 channels.
References
Application Note: A Validated HPLC Method for the Quantification of Lorcainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Lorcainide hydrochloride in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The protocol has been developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control analysis and stability studies.
Introduction
This compound is a Class 1c antiarrhythmic agent used in the management of cardiac arrhythmias.[1] It functions by blocking open, fast-acting voltage-gated sodium channels. Accurate and reliable quantification of this compound is critical in drug development and quality control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[2][3] This document provides a comprehensive protocol for a stability-indicating HPLC method for this compound, including detailed steps for method development, validation, and sample analysis.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (25mM, pH 3.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the solution by sonicating for 15 minutes before use.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Preparation Protocol
For the analysis of a tablet formulation:
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The final concentration of the sample solution will be approximately 100 µg/mL.
Method Validation
The developed HPLC method was validated according to ICH guidelines for key parameters to demonstrate its suitability for the intended purpose.[6][7]
Specificity
Specificity was evaluated by analyzing a placebo solution (containing all formulation excipients except this compound) and a standard solution of this compound. The chromatograms were compared to check for any interference from the excipients at the retention time of the Lorcainide peak. Forced degradation studies were also performed by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions to ensure the method can resolve the analyte from potential degradation products.[8]
Linearity
Linearity was assessed by preparing and injecting a series of at least five concentrations of this compound over the range of 10-150 µg/mL.[6] A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Regression Equation | y = 25431x + 1025 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target assay concentration).[4] Each level was prepared in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.68 | 99.60 | 0.85 |
| 100% | 100 | 100.52 | 100.52 | 0.64 |
| 120% | 120 | 119.28 | 99.40 | 0.71 |
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[6]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]
-
Repeatability: Six replicate injections of a 100 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.
| Precision Level | % RSD of Peak Area | % RSD of Retention Time |
| Repeatability | 0.55% | 0.21% |
| Intermediate Precision | 0.92% | 0.35% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[7]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase). The system suitability parameters remained within the acceptable limits for all tested variations, indicating the method's robustness.
Visualizations
Caption: HPLC method development and validation workflow.
Caption: Sample preparation protocol for tablet analysis.
Caption: Key parameters for analytical method validation.
Conclusion
The developed reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method has been thoroughly validated and proven to be specific, linear, accurate, precise, and robust. The short run time allows for a high throughput of samples, making it an ideal choice for routine quality control laboratories and for use in various stages of drug development.
References
- 1. Lorcainide - Wikipedia [en.wikipedia.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. jpionline.org [jpionline.org]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. assayprism.com [assayprism.com]
- 7. pharmtech.com [pharmtech.com]
- 8. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Induced Arrhythmias in Cell Culture using Lorcainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide (B1675131) hydrochloride is a potent Class Ic antiarrhythmic agent that primarily acts by blocking the fast voltage-gated sodium channel, Nav1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] While developed to suppress arrhythmias, its mechanism of action can also be pro-arrhythmic, making it a valuable pharmacological tool for inducing and studying drug-induced arrhythmias in a controlled in vitro setting.[3] By slowing conduction velocity and altering repolarization, lorcainide can create a substrate for re-entrant arrhythmias and other electrical instabilities in cardiac cell cultures.[4][5]
These application notes provide detailed protocols for utilizing lorcainide hydrochloride to induce arrhythmic events in cultured cardiomyocytes, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The described methods, including patch-clamp electrophysiology and calcium imaging, are essential for investigating the cellular mechanisms of arrhythmogenesis and for the preclinical safety assessment of novel drug candidates.[6][7]
Mechanism of Action
Lorcainide's primary arrhythmogenic potential stems from its potent blockade of the Nav1.5 sodium channel. This action leads to a dose-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential, which slows electrical conduction through the cardiac tissue.[8] At pro-arrhythmic concentrations, this can lead to conduction block and facilitate the development of re-entrant circuits.[9] Furthermore, lorcainide can alter the action potential duration (APD), creating temporal and spatial heterogeneity in repolarization, which is another key factor in the genesis of arrhythmias.[9]
Data Presentation
Table 1: Effective and Pro-arrhythmic Concentrations of this compound
| Parameter | Concentration Range | Cell Type/Model | Observed Effect | Reference(s) |
| Therapeutic Plasma Concentration | 150 - 400 ng/mL | Human | Suppression of ventricular premature beats | [10] |
| Pro-arrhythmic Concentration (in vitro) | 3 x 10-6 M (3 µM) | Isolated Canine Ventricle | Dose-dependent decrease in Vmax and action potential amplitude | [9] |
| Pro-arrhythmic Concentration (in vitro) | 2.4 x 10-5 M (24 µM) | Isolated Canine Ventricle | Appearance of action potential notch, nonstimulated re-excitations (bigeminy, ventricular tachycardia) | [9] |
Note: In vitro pro-arrhythmic concentrations can vary depending on the cell model and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for a specific cell line and experimental setup.
Table 2: Electrophysiological Effects of this compound in Cardiomyocytes
| Parameter | Effect | Species/Cell Type | Reference(s) |
| Maximum Upstroke Velocity (Vmax) | Decrease | Dog, Cow, Guinea-pig | [8] |
| Conduction Velocity | Decrease | Dog, Cow, Guinea-pig | [8] |
| Action Potential Amplitude | Decrease | Dog | [9] |
| Spontaneous Activity | Decrease | Dog, Cow, Guinea-pig | [8] |
| Effective Refractory Period | Prolongation | Dog, Guinea-pig | [8] |
Experimental Protocols
Protocol 1: Induction of Arrhythmias in hiPSC-CMs for Multi-electrode Array (MEA) Analysis
This protocol describes how to induce and record arrhythmic events in a monolayer of spontaneously beating hiPSC-CMs using a multi-electrode array system.
Materials:
-
Mature hiPSC-CMs (e.g., >30 days post-differentiation)
-
MEA plates (e.g., 96-well) pre-coated with fibronectin
-
Cell culture medium for hiPSC-CMs
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MEA recording system and analysis software
Procedure:
-
Cell Plating: Seed hiPSC-CMs onto fibronectin-coated MEA plates at a density that forms a confluent, spontaneously beating monolayer. Culture the cells until they exhibit stable and synchronous beating.
-
Baseline Recording: Place the MEA plate in the recording system maintained at 37°C and 5% CO2. Allow the cells to equilibrate for at least 30 minutes. Record baseline electrophysiological parameters, including field potential duration (FPD), beat period, and spike amplitude.[4]
-
Lorcainide Application: Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., starting from a sub-arrhythmic dose and increasing logarithmically).
-
Drug Incubation and Recording: Replace the medium in the wells with the lorcainide-containing medium. Allow for a 30-minute incubation period for the drug to equilibrate.[4]
-
Data Acquisition: Record the field potentials for a defined period (e.g., 5-10 minutes) at each concentration.
-
Data Analysis: Analyze the recorded data for pro-arrhythmic events such as:
-
Early afterdepolarizations (EADs) - visible as small depolarizations during the repolarization phase.
-
Ectopic beats - spontaneous depolarizations originating from a non-pacemaker region.[6]
-
Tachyarrhythmias - abnormally fast and irregular beating patterns.
-
Conduction block - loss of a synchronized beat across the monolayer.
-
Quantify changes in FPD, beat rate, and the incidence of arrhythmic events.
-
Protocol 2: Patch-Clamp Electrophysiology to Study Lorcainide's Effect on Nav1.5
This protocol details the whole-cell patch-clamp technique to measure the effect of lorcainide on the fast sodium current (INa) in cells expressing Nav1.5 (e.g., HEK293 cells or isolated cardiomyocytes).
Materials:
-
HEK293 cells stably expressing human Nav1.5 or isolated cardiomyocytes.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 110 CsF, 20 CsCl, 10 NaF, 10 EGTA, 10 HEPES; pH 7.35 with CsOH.[11]
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Configuration: Obtain a gigaseal (>1 GΩ) on a single cell and establish a whole-cell configuration.
-
Voltage Protocol: To measure peak INa, hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the closed state. Apply a depolarizing step (e.g., to -20 mV for 50 ms) to elicit the inward sodium current.[11]
-
Baseline Recording: Record stable baseline INa for several minutes.
-
Lorcainide Perfusion: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Continuously record INa during lorcainide application until a steady-state block is achieved.
-
Data Analysis: Measure the peak INa amplitude before and after drug application to quantify the percentage of channel block. Analyze changes in channel gating properties, such as voltage-dependence of activation and inactivation.
Protocol 3: Calcium Imaging to Assess Lorcainide-Induced Arrhythmic Calcium Transients
This protocol describes how to use calcium-sensitive dyes to visualize and quantify abnormalities in intracellular calcium handling in cardiomyocytes following exposure to lorcainide.
Materials:
-
Cultured cardiomyocytes (e.g., hiPSC-CMs or neonatal rat ventricular myocytes).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).[2][12]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution.
-
Fluorescence microscope with a high-speed camera and appropriate filter sets.
-
Image analysis software.
Procedure:
-
Cell Plating: Plate cardiomyocytes on glass-bottom dishes or coverslips.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 1-5 µM) with Pluronic F-127 in HBSS. Incubate the cells with the dye solution at 37°C for 15-30 minutes.
-
De-esterification: Wash the cells with fresh HBSS and allow for a 30-minute de-esterification period at room temperature.
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire baseline images or line scans of spontaneous or electrically paced calcium transients.
-
Lorcainide Application: Add this compound to the imaging buffer at the desired final concentration.
-
Data Acquisition: Record calcium transients for several minutes after drug application.
-
Data Analysis: Analyze the recordings for arrhythmic calcium handling events, such as:
-
Irregular calcium transient frequency and amplitude.
-
Spontaneous calcium release events during diastole (calcium sparks and waves).
-
Alternating strong and weak calcium transients (calcium alternans).
-
Quantify parameters such as transient amplitude, duration, and decay kinetics.
-
Mandatory Visualizations
Caption: Lorcainide's mechanism of action leading to an arrhythmogenic substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation of cardiac arrhythmias in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a robust induced pluripotent stem cell atrial cardiomyocyte differentiation protocol to model atrial arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening drug-induced arrhythmia [corrected] using human induced pluripotent stem cell-derived cardiomyocytes and low-impedance microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug lorcainide on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. ncardia.com [ncardia.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide is a potent Class Ic antiarrhythmic agent used in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of the voltage-gated sodium channel Nav1.5, which is predominantly expressed in the heart and is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2][3] Understanding the interaction of Lorcainide with Nav1.5 is crucial for elucidating its therapeutic and potential proarrhythmic effects. This document provides detailed application notes and protocols for utilizing Lorcainide in Nav1.5 sodium channel assays, intended for researchers, scientists, and drug development professionals.
Lorcainide exhibits a "use-dependent" or "frequency-dependent" block of Nav1.5 channels, meaning its inhibitory effect is more pronounced at higher heart rates.[1] This characteristic is attributed to its state-dependent binding, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][2] While specific IC50 values for Lorcainide on Nav1.5 are not extensively available in public literature, its potent sodium channel blocking activity is well-established.[1] This application note will therefore focus on the use of Lorcainide as a tool compound to probe the function and pharmacology of Nav1.5 channels.
Quantitative Data
Although specific quantitative data for Lorcainide's binding affinity to Nav1.5 is limited, a comparative analysis with other Class I antiarrhythmic drugs provides a valuable context for its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Class I agents on the human cardiac sodium channel, Nav1.5.
| Drug | Class | IC50 (µM) | Cell Line | Holding Potential (mV) | Reference |
| Flecainide (B1672765) | IC | 5.5 ± 0.8 | HEK293 | -95 | [4][5] |
| 7.4 | Xenopus oocytes | Not Specified | [4][6][7] | ||
| 345 (low affinity) | Xenopus oocytes | Negative | [4][6][7] | ||
| Mexiletine | IB | 47.0 ± 5.4 | HEK293 | -95 | [4][5] |
| Quinidine | IA | 28.9 ± 2.2 | HEK293 | -95 | [4][5] |
| 3.5 | CHO | Not Specified | [8] | ||
| Dibucaine | - | 0.49 | CHO | Not Specified | [8] |
Signaling Pathway and Mechanism of Action
Lorcainide, as a Class Ic antiarrhythmic drug, directly blocks the pore of the Nav1.5 channel, thereby inhibiting the influx of sodium ions that initiate the cardiac action potential. This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1] The state-dependent nature of this interaction is a key feature of its mechanism.
Caption: State-dependent blockade of Nav1.5 by Lorcainide.
Experimental Protocols
The primary methods for assessing the interaction of compounds like Lorcainide with Nav1.5 channels are electrophysiological recordings and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing the functional inhibition of ion channels.[1]
Objective: To determine the concentration-dependent inhibition of Nav1.5 peak and late currents by Lorcainide and to characterize its use-dependent properties.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.5 (hNav1.5).[3][9][10][11][12]
-
Patch-clamp amplifier and data acquisition system (e.g., QPatch, SyncroPatch).[9][13]
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[9]
-
Internal Solution (in mM): 92 CsF, 55 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 MgATP; pH adjusted to 7.2 with CsOH.[9]
-
Lorcainide stock solution (e.g., in DMSO or water).[14]
Experimental Workflow:
Caption: Workflow for electrophysiological assessment of Lorcainide.
Protocol for Peak Nav1.5 Current:
-
Culture HEK293 cells expressing Nav1.5 under standard conditions.[1]
-
Prepare internal and external solutions as described above.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit peak Nav1.5 currents. A recommended protocol consists of a depolarization step to -15 mV from a holding potential of -120 mV.[15]
-
Record stable baseline currents.
-
Perfuse the cells with increasing concentrations of Lorcainide.
-
At each concentration, record the steady-state block of the peak sodium current.
-
To study use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 40 ms (B15284909) at a frequency of 5 Hz) in the absence and presence of Lorcainide.[16]
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data by measuring the peak inward current amplitude and normalizing it to the control (baseline) current.
-
Plot the normalized current as a function of Lorcainide concentration to generate a concentration-response curve.
Protocol for Late Nav1.5 Current: The late sodium current is a sustained component of the total sodium current and is an important target for some antiarrhythmic drugs.
-
Follow steps 1-3 of the peak current protocol.
-
To enhance the late current, a chemical modifier such as Anemone Toxin II (ATX-II) (e.g., 100-150 nM) or veratridine (B1662332) can be added to the external solution.[9][15]
-
Apply a voltage protocol designed to measure both peak and late currents, such as a step to +40 mV for 200 ms followed by a ramp back to a holding potential of -90 mV.[16] The late current can be measured during the ramp phase.[16]
-
Record stable baseline currents in the presence of the late current enhancer.
-
Perfuse with increasing concentrations of Lorcainide and record the inhibition of both peak and late currents.
-
Analyze the data by measuring the current at a specific point during the ramp and normalizing it to the control.
Radioligand Binding Assay
This method provides a direct measure of the binding of a compound to the Nav1.5 channel.
Objective: To determine the binding affinity (Ki) of Lorcainide for the Nav1.5 sodium channel.
Materials:
-
Membrane preparations from cells or tissues expressing Nav1.5.[1]
-
Radiolabeled ligand that binds to the same site as Lorcainide (e.g., [³H]batrachotoxinin A 20-α-benzoate).[17]
-
Lorcainide.
-
Assay buffer.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare membranes from cells (e.g., CHO cells expressing Nav1.5) by homogenization and centrifugation.[8]
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Lorcainide.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 180 minutes at 25°C).[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known Nav1.5 blocker (e.g., 100 µM Dibucaine).[8]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Lorcainide concentration and fit the data to determine the IC50, from which the Ki can be calculated.
Logical Relationships in State-Dependent Binding
The efficacy of Lorcainide is intrinsically linked to the conformational state of the Nav1.5 channel. This relationship dictates its use-dependent properties.
Caption: Logical flow of Lorcainide's state-dependent binding.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Lorcainide - Wikipedia [en.wikipedia.org]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. sophion.com [sophion.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. KR20180032362A - Stable cell line expressing Nav1.5 and methods for screening therapeutic agents using the cell line - Google Patents [patents.google.com]
- 12. criver.com [criver.com]
- 13. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amsbio.com [amsbio.com]
- 15. fda.gov [fda.gov]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for In-vivo Animal Models in Lorcainide Hydrochloride Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in-vivo animal models used to assess the efficacy of Lorcainide (B1675131) hydrochloride, a Class Ic antiarrhythmic agent. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the antiarrhythmic properties of this and similar compounds.
Introduction to Lorcainide Hydrochloride
This compound is a potent antiarrhythmic drug characterized by its ability to block fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[1] While developed to suppress arrhythmias, under certain conditions, Lorcainide can also exhibit proarrhythmic effects, making it a valuable tool for inducing and studying arrhythmias in a controlled laboratory setting.[1] Its primary therapeutic indications include premature ventricular contractions, ventricular tachycardia, and Wolff-Parkinson-White syndrome.[2]
In-vivo Animal Models for Efficacy Testing
The most extensively documented in-vivo animal model for evaluating the antiarrhythmic efficacy of this compound is the canine model. Dogs have been utilized in studies of both induced and post-infarction ventricular arrhythmias.[3] Other species, including guinea pigs and cats, have also been employed, primarily in ex-vivo and in-vitro preparations to elucidate the electrophysiological effects of the drug.[3]
Canine Models of Ventricular Arrhythmia
Canine models are particularly relevant for studying ventricular arrhythmias due to the anatomical and electrophysiological similarities of the canine heart to the human heart.[4] These models allow for the investigation of drug efficacy in the context of a whole-animal system, providing insights into potential systemic effects.
Two primary approaches are used to induce ventricular arrhythmias in canine models for Lorcainide efficacy testing:
-
Pharmacologically-Induced Arrhythmias: Agents such as ouabain (B1677812) can be used to induce ventricular arrhythmias, against which the efficacy of Lorcainide can be tested.[3]
-
Ischemia-Induced Arrhythmias: Myocardial infarction, often induced by coronary artery ligation, creates a substrate for ventricular arrhythmias, mimicking a common clinical scenario.[3]
Quantitative Data from Animal Studies
The following tables summarize the dose-dependent effects of this compound on key electrophysiological and antiarrhythmic parameters in various animal models.
Table 1: Electrophysiological Effects of Intravenous Lorcainide in Anesthetized Dogs
| Plasma Concentration (ng/mL) | Change in PR Interval | Change in QRS Duration | Change in QT Interval | Reference |
| 94 ± 34 | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation | [1] |
| 1345 ± 471 | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation | [1] |
Table 2: Proarrhythmic Effects of Lorcainide in Isolated Canine Ventricle
| Concentration (M) | Effect on Action Potential | Observed Arrhythmias | Reference |
| 3 x 10-6 | Dose-dependent decrease in Vmax and amplitude | - | [5] |
| 2.4 x 10-5 | Separation of action potential into two components | Bigeminy, Ventricular Tachycardia, Ventricular Fibrillation | [5] |
Table 3: Efficacy of Lorcainide in a Canine Model of Ventricular Tachycardia
| Animal Model | Arrhythmia Induction | Lorcainide Dosage | Efficacy Endpoint | Outcome | Reference |
| Dog | Programmed Electrical Stimulation | 2 mg/kg IV | Prevention of VT Induction | Effective in some patients, making VT more difficult to induce in others. | [6] |
| Dog | Post-myocardial infarction | Not specified | Suppression of ventricular arrhythmias | Effective | [3] |
| Dog | Ouabain-induced | Not specified | Suppression of ventricular arrhythmias | Effective | [3] |
Experimental Protocols
Protocol 1: Intravenous Infusion in Anesthetized Dogs for Induction and a subsequent test of Efficacy of Ventricular Arrhythmias
This protocol is designed to first induce ventricular arrhythmias in a whole-animal model using Lorcainide's proarrhythmic properties and subsequently test the efficacy of a therapeutic intervention.
Materials:
-
Beagle dogs (male or female)
-
Anesthetic (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Intravenous catheters
-
ECG monitoring system with limb leads
-
Blood pressure transducer
-
Infusion pump
-
This compound solution for injection
-
Test antiarrhythmic agent
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Insert intravenous catheters for drug administration and blood sampling.
-
Place ECG electrodes (e.g., Lead II configuration) for continuous monitoring of cardiac rhythm.
-
Monitor arterial blood pressure continuously.
-
Allow the animal to stabilize for at least 30 minutes post-instrumentation.
-
Arrhythmia Induction:
-
Administer a loading dose of Lorcainide (e.g., 2 mg/kg) intravenously over 15 minutes.
-
Immediately following the loading dose, begin a constant rate infusion of Lorcainide. A graded infusion protocol can be used, starting at a lower dose and progressively increasing it.
-
-
Continuously monitor the ECG for the development of ventricular arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or ventricular fibrillation (VF). Record changes in PR interval, QRS duration, and QT interval.
-
Once a stable arrhythmia is established, administer the test antiarrhythmic agent.
-
Monitor for the suppression of the arrhythmia, noting the time to conversion to sinus rhythm, and the duration of the antiarrhythmic effect.
-
The infusion can be stopped once the desired arrhythmic endpoint is reached or if severe hemodynamic compromise occurs.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Testing
Caption: Workflow for Lorcainide efficacy testing in a canine model.
Logical Relationship of Lorcainide's Effects
Caption: Relationship between Lorcainide's effects and outcomes.
References
- 1. Subcellular diversity of Nav1.5 in cardiomyocytes: distinct functions, mechanisms and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorcainide in patients with refractory ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug lorcainide on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical-electrophysiological study of the effect of lorcainide on induction of ventricular tachycardia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcainide Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide (B1675131) hydrochloride is a potent, long-acting Class Ic antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), particularly the cardiac subtype Nav1.5, which is responsible for the rapid depolarization phase of the cardiac action potential.[1] This blockade of the fast inward sodium current leads to a decrease in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the heart.[1] These characteristics make lorcainide hydrochloride a valuable tool for in vitro studies of cardiac electrophysiology and for the screening of new antiarrhythmic drugs.
These application notes provide detailed protocols for the preparation of this compound solutions and their use in cell-based assays, with a focus on patch-clamp electrophysiology for the characterization of Nav1.5 channel inhibition.
Product Information
| Property | Value | Reference |
| Synonyms | Lorcamide hydrochloride, R15889 hydrochloride | [3] |
| CAS Number | 58934-46-6 | [4] |
| Molecular Formula | C₂₂H₂₇ClN₂O · HCl | [4] |
| Molecular Weight | 407.38 g/mol | [4] |
| Appearance | White to beige powder | [3] |
Solubility and Storage
This compound is soluble in several common laboratory solvents. It is recommended to prepare stock solutions and store them under appropriate conditions to ensure stability.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | up to 20 mg/mL | [5] |
| Water | up to 20 mg/mL | [5] |
| Ethanol | up to 20 mg/mL | [5] |
Storage Conditions:
-
Solid: Store desiccated at -20°C for up to 1 year.
-
Stock Solutions: Can be stored at -20°C for up to 1 month.
Mechanism of Action: Nav1.5 Blockade
This compound exerts its antiarrhythmic effect by binding to and blocking the pore of the Nav1.5 channel. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel. The blockade of sodium influx during phase 0 of the cardiac action potential leads to several electrophysiological consequences:
-
Decreased Vmax: The maximum rate of depolarization is reduced.
-
Slowed Conduction: The propagation of the electrical impulse through cardiac tissue is slowed.
-
Prolonged QRS Interval: On an electrocardiogram (ECG), this is reflected as a widening of the QRS complex.
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 407.38 g/mol = 0.0040738 g = 4.07 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Nav1.5 IC₅₀ using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on human Nav1.5 channels stably expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing human Nav1.5
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)
-
Patch-clamp rig (amplifier, micromanipulators, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (10 mM in DMSO)
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
Solutions:
| Solution | Components |
| Extracellular | 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH. |
| Intracellular | 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH. |
Experimental Workflow:
Procedure:
-
Cell Culture: Culture HEK293 cells stably expressing Nav1.5 in the appropriate medium. Passage the cells regularly to maintain them in a healthy, sub-confluent state. For recording, plate the cells onto glass coverslips 24-48 hours prior to the experiment.
-
Solution Preparation: Prepare the extracellular and intracellular solutions as described in the table above. Prepare serial dilutions of this compound in the extracellular solution from the 10 mM stock. The final DMSO concentration should be kept constant across all solutions (typically ≤0.1%).
-
Patch-Clamp Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the availability of the Nav1.5 channels.
-
Apply a depolarizing voltage step (e.g., to -20 mV for 20 ms) to elicit the peak inward sodium current.
-
Record the baseline current in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the sodium current at each drug concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each this compound concentration.
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Quantitative Data
| Compound | Target | Cell Line | Holding Potential (mV) | IC₅₀ (µM) | Reference |
| Flecainide | Nav1.5 | HEK293 | -95 | 5.5 ± 0.8 | [6] |
| Mexiletine | Nav1.5 | HEK293 | -95 | 47.0 ± 5.4 | [6] |
| Quinidine | Nav1.5 | HEK293 | -95 | 28.9 ± 2.2 | [6] |
| Lorcainide | Na+/K+ ATPase | Guinea pig cardiac tissue | N/A | 34 | [5] |
Note: The IC₅₀ of lorcainide on Nav1.5 is expected to be in the low micromolar range, similar to other Class Ic antiarrhythmics.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor GΩ seal formation | Dirty pipette tip or cell membrane; unhealthy cells. | Use fresh, clean pipettes. Ensure cells are healthy and not over-confluent. |
| Unstable recording | Cell health deteriorating; leak current. | Use healthy cells. Monitor and compensate for leak current. |
| No or small sodium current | Poor channel expression; incorrect voltage protocol. | Verify Nav1.5 expression in the cell line. Optimize the voltage protocol. |
| Inconsistent drug effect | Incomplete solution exchange; drug degradation. | Ensure complete perfusion of the recording chamber. Prepare fresh drug dilutions daily. |
Conclusion
These application notes provide a framework for the preparation and use of this compound in cell-based assays, particularly for the functional characterization of Nav1.5 channels. The provided protocols can be adapted for specific experimental needs. Due to its potent and specific mode of action, this compound remains a valuable pharmacological tool for cardiovascular research.
For Research Use Only. Not for use in diagnostic procedures.
References
- 1. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorcainide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCN5A sodium voltage-gated channel alpha subunit 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. metrionbiosciences.com [metrionbiosciences.com]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of Lorcainide Hydrochloride in Cardiomyocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide (B1675131) hydrochloride is a Class 1c antiarrhythmic agent historically used in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action leads to a decrease in the rate and amplitude of the action potential, thereby slowing conduction velocity. While effective in controlling certain arrhythmias, Lorcainide, like other Class 1c agents, carries a risk of proarrhythmic effects and cardiotoxicity, particularly at higher concentrations.[2] Furthermore, studies have indicated that Lorcainide hydrochloride can inhibit the Na+, K+-ATPase in cardiac preparations, which may contribute to its cytotoxic profile. Understanding the potential for Lorcainide-induced cytotoxicity is crucial for its safe use and for the development of newer, safer antiarrhythmic drugs.
These application notes provide a comprehensive overview of in vitro methods to assess the cytotoxic effects of this compound on cardiomyocytes. The protocols detailed below are designed to be adaptable for use with various cardiomyocyte models, including primary cardiomyocytes, immortalized cell lines (e.g., H9c2), and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Quantitative Data Summary
The following table summarizes key quantitative parameters for assessing the cytotoxic effects of this compound. It is important to note that specific values, such as IC50 for cell viability, can vary depending on the cardiomyocyte model, assay duration, and specific experimental conditions. The provided data for Na+, K+-ATPase inhibition is derived from studies on guinea-pig heart preparations and serves as a key indicator of a direct biochemical effect of the compound.
| Parameter | Assay Type | Test System | Lorcainide HCl Concentration | Result | Reference |
| Enzyme Inhibition | Na+, K+-ATPase Activity Assay | Guinea-pig heart microsomes | 0.15 - 125 µM | IC50: 33.5 ± 7.3 µM | [2] |
| Cell Viability | e.g., MTT, CellTiter-Glo | Cardiomyocytes | Concentration-dependent | IC50: To be determined | N/A |
| Cytotoxicity | LDH Release Assay | Cardiomyocytes | Concentration-dependent | EC50: To be determined | N/A |
| Apoptosis | Annexin V/PI Staining | Cardiomyocytes | Concentration-dependent | % Apoptotic Cells: To be determined | N/A |
| Mitochondrial Health | MMP Dye (e.g., TMRE) | Cardiomyocytes | Concentration-dependent | ΔΨm Decrease: To be determined | N/A |
| Oxidative Stress | ROS-sensitive Dye (e.g., DCFDA) | Cardiomyocytes | Concentration-dependent | ROS Fold Increase: To be determined | N/A |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cardiomyocytes, which is an indicator of cell viability.
Materials:
-
Cardiomyocytes (e.g., hiPSC-CMs)
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate at an appropriate density and allow them to adhere and form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µl of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and necrosis in cardiomyocytes treated with this compound.
Materials:
-
Cardiomyocytes
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture cardiomyocytes in 6-well plates until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in the mitochondrial membrane potential of cardiomyocytes upon treatment with this compound.
Materials:
-
Cardiomyocytes
-
This compound
-
TMRE dye
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cardiomyocytes on glass-bottom dishes or in a 96-well black-walled plate.
-
Treat the cells with the desired concentrations of this compound for a specified period (e.g., 4-24 hours). Include a positive control group treated with FCCP.
-
In the last 30 minutes of the treatment, add TMRE to the medium at a final concentration of 50-100 nM.
-
Wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Immediately acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Ex/Em ~549/575 nm).
-
A decrease in TMRE fluorescence intensity indicates depolarization of the mitochondrial membrane.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels in cardiomyocytes treated with this compound.
Materials:
-
Cardiomyocytes
-
This compound
-
DCFDA dye
-
H2O2 (as a positive control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture cardiomyocytes in a 96-well plate.
-
Treat the cells with different concentrations of this compound for the desired time.
-
In the final 30-60 minutes of treatment, load the cells with 10 µM DCFDA in serum-free medium.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm) or analyze the cells by flow cytometry.
-
An increase in fluorescence indicates an elevation in intracellular ROS levels.
Visualizations
Experimental Workflow for Assessing Lorcainide Cytotoxicity
Caption: Workflow for assessing Lorcainide cytotoxicity.
Putative Signaling Pathway for Lorcainide-Induced Cardiomyocyte Cytotoxicity
References
Application Notes and Protocols: Lorcainide Hydrochloride in High-Throughput Screening for Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide (B1675131) hydrochloride is a potent Class Ic antiarrhythmic agent, primarily targeting the voltage-gated sodium channel NaV1.5, which is crucial for cardiac action potential propagation. Its mechanism of action involves a high-affinity block of the open state of the NaV1.5 channel, leading to a reduction in the fast sodium influx during phase 0 of the action potential. This results in slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Due to its well-characterized activity as a sodium channel blocker, Lorcainide hydrochloride serves as an excellent positive control and reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel ion channel modulators.
These application notes provide a comprehensive overview of the use of this compound in two common HTS platforms for ion channel drug discovery: fluorescence-based assays and automated patch-clamp systems. Detailed protocols and expected data outputs are provided to guide researchers in utilizing this compound for assay validation and compound profiling.
Mechanism of Action: Sodium Channel Blockade
Lorcainide exerts its antiarrhythmic effects by binding to and blocking the fast voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[2] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel. By inhibiting the rapid influx of sodium ions, Lorcainide decreases the rate of rise of the action potential (Vmax), prolongs the QRS duration, and can increase the effective refractory period.[1][3][4]
References
- 1. [Electrophysiologic effects of lorcainide (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcainide Hydrochloride in Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide (B1675131) hydrochloride is a potent Class Ic antiarrhythmic agent primarily utilized in cardiovascular research to investigate the mechanisms underlying cardiac arrhythmias, including atrial fibrillation (AF).[1] As a potent blocker of fast-acting voltage-gated sodium channels (Nav1.5), lorcainide provides a valuable pharmacological tool to study the role of sodium current (INa) in the initiation and maintenance of AF.[2] By modulating cardiac conduction and refractoriness, lorcainide can be used to create experimental models of arrhythmia or to study the termination of existing fibrillatory activity.[2][3] These application notes provide an overview of lorcainide's mechanism of action, detailed protocols for its use in established AF models, and a summary of its electrophysiological effects.
Mechanism of Action
Lorcainide's primary mechanism of action is the state-dependent blockade of the cardiac sodium channel Nav1.5.[2] It exhibits a high affinity for the open state of these channels, leading to a reduction in the rapid influx of sodium ions during Phase 0 of the cardiomyocyte action potential.[2] This results in several key electrophysiological consequences:
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Decreased Rate of Depolarization: A reduction in the maximum rate of depolarization (Vmax) of the action potential.[3]
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Slowed Conduction Velocity: A slowing of impulse propagation through atrial and ventricular tissue.[2][4]
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Prolonged Refractory Period: An increase in the effective refractory period (ERP) of cardiac tissues.[3][5]
At certain concentrations, these effects can create a substrate for re-entrant arrhythmias, making lorcainide a useful tool for inducing AF in a controlled research setting.[2]
Data Presentation: Electrophysiological Effects of Lorcainide
The following tables summarize the quantitative effects of lorcainide hydrochloride on key electrophysiological parameters as reported in various preclinical and clinical studies.
Table 1: Electrophysiological Effects of Intravenous Lorcainide in Human Studies
| Parameter | Dosage | Change | Reference |
| Atrial Effective Refractory Period (AERP) | 1.25 or 2.5 mg/kg | Increased | [6][7] |
| H-V Interval | 1.25 or 2.5 mg/kg | Lengthened/Prolonged | [6][7] |
| H-V Interval | 1.5 mg/kg IV followed by 0.02 mg/kg/min infusion | Increased (average: 11 ms) | [8] |
| QRS Duration | 1.25 or 2.5 mg/kg | Lengthened/Widened | [6][7] |
| QRS and QT Intervals | 1.5 mg/kg IV followed by 0.02 mg/kg/min infusion | Significantly Prolonged | [8] |
| Intra-atrial Conduction Time | 2 mg/kg | Prolonged | [4] |
| Atrioventricular (AV) Conduction Time | 2 mg/kg | Prolonged | [4] |
| Intraventricular Conduction Time | 2 mg/kg | Prolonged | [4] |
| Corrected Sinus Node Recovery Time | 2.5 mg/kg | Increased | [6] |
| Sinus Cycle Length | 2 mg/kg | Decreased | [4] |
Table 2: Electrophysiological Effects of Lorcainide in Animal Models
| Species | Model | Parameter | Change | Reference |
| Dog | In vivo | Abolished acetylcholine (B1216132) and aconitine-induced atrial fibrillation | Effective | [3] |
| Dog | Isolated Purkinje fibers | Rate of rise of transmembrane action potential | Decreased | [3] |
| Dog | Isolated Purkinje fibers | Conduction velocity | Decreased | [3] |
| Dog | Isolated Purkinje fibers | Spontaneous activity | Decreased | [3] |
| Guinea Pig | Isolated auricular muscle | Rate of rise of transmembrane action potential | Decreased | [3] |
| Guinea Pig | Isolated auricular muscle | Conduction velocity | Decreased | [3] |
| Guinea Pig | Isolated auricular muscle | Spontaneous activity | Decreased | [3] |
| Guinea Pig | Langendorff-perfused heart | AV node and ventricular conduction | Slowed | [9] |
Signaling and Electrophysiological Pathway
The primary pathway affected by lorcainide is the cardiac action potential, driven by its blockade of Nav1.5 channels. This does not involve a traditional intracellular signaling cascade but rather a direct biophysical interaction with the ion channel, leading to downstream electrophysiological changes that alter tissue excitability and conduction.
Experimental Protocols
Protocol 1: Induction of Atrial Fibrillation in an In Vivo Canine Model
This protocol is adapted from studies demonstrating the effectiveness of lorcainide in abolishing chemically induced atrial fibrillation.[3]
1. Animal Preparation: a. Anesthetize a healthy adult mongrel dog in accordance with institutional animal care and use committee (IACUC) guidelines. b. Insert intravenous catheters for drug administration and blood sampling.[2] c. Place ECG electrodes (e.g., Lead II configuration) for continuous monitoring of cardiac rhythm.[2] d. Surgically expose the heart via a thoracotomy to allow for direct administration of inducing agents if necessary.
2. Induction of Atrial Fibrillation: a. Administer a continuous infusion of acetylcholine (ACh) to induce sustained atrial fibrillation. The dose should be titrated to achieve stable AF. b. Alternatively, aconitine (B1665448) can be administered to induce AF. c. Confirm the presence of AF via continuous ECG monitoring.
3. Lorcainide Administration: a. Once sustained AF is established, administer a bolus intravenous injection of this compound. b. A graded infusion protocol can be employed, starting with a lower dose and progressively increasing it to determine the effective concentration for AF termination.[2] c. Continuously monitor the ECG for conversion to sinus rhythm and record any changes in PR interval, QRS duration, and QT interval.[2]
4. Data Analysis: a. Measure the time to conversion from AF to sinus rhythm. b. Analyze ECG recordings to quantify changes in electrophysiological parameters before, during, and after lorcainide administration.
Protocol 2: Ex Vivo Electrophysiological Study in a Langendorff-Perfused Guinea Pig Heart
This protocol is designed to investigate the direct effects of lorcainide on cardiac conduction and refractoriness in an isolated heart preparation.[9]
1. Heart Isolation and Perfusion: a. Euthanize a guinea pig according to IACUC guidelines and rapidly excise the heart. b. Immediately cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2 / 5% CO2) on a Langendorff apparatus. c. Allow the heart to stabilize for a 20-30 minute equilibration period.[2]
2. Electrophysiological Recordings: a. Place stimulating and recording electrodes on the epicardial surface of the atria and ventricles. b. Determine baseline electrophysiological parameters, including atrial and ventricular effective refractory periods (AERP and VERP), and atrioventricular (AV) conduction time. This is achieved by delivering programmed electrical stimulation (e.g., S1-S2 protocols).
3. Lorcainide Perfusion: a. Introduce this compound into the perfusate at desired concentrations (e.g., starting from a low concentration and performing a cumulative dose-response). b. Allow for a 15-20 minute equilibration period at each concentration.[2] c. Repeat the electrophysiological measurements at each concentration to determine the effects of lorcainide on AERP, VERP, and AV conduction.
4. Data Analysis: a. Compare the electrophysiological parameters measured at baseline with those recorded at different lorcainide concentrations. b. Construct dose-response curves to quantify the potency of lorcainide on the measured parameters.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures must be conducted in strict accordance with approved IACUC protocols.[2] Appropriate measures for resuscitation should be readily available in case of severe, life-threatening arrhythmias or hemodynamic collapse during in vivo experiments.[2]
Conclusion
This compound is a valuable pharmacological agent for investigating the fundamental electrophysiological mechanisms of atrial fibrillation. Its potent and specific blockade of the Nav1.5 channel allows researchers to probe the role of sodium current in arrhythmogenesis. The protocols outlined above provide a framework for utilizing lorcainide in both in vivo and ex vivo models to advance the understanding of AF and to evaluate novel antiarrhythmic therapies.
References
- 1. Roles of adrenergic and cholinergic stimulation in spontaneous atrial fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological characteristics of lorcainide, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracardiac electrophysiological effects of lorcainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Lorcainid--electrophysiologic examinations of a new anti-arrhythmia agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Electrophysiologic effects of lorcainide (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of lignocaine and lorcainide on conduction in the Langendorff-perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcainide-Induced Arrhythmia and its Reversal
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to induce and subsequently reverse cardiac arrhythmias using the Class 1c antiarrhythmic agent, lorcainide (B1675131). The protocols described herein are intended for preclinical research in appropriate animal models and in vitro systems.
Introduction
Lorcainide is a potent sodium channel blocker that primarily targets the fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] By binding to the open state of these channels, lorcainide reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1] This leads to a decreased maximum rate of depolarization (Vmax), slowed conduction velocity, and an increase in the effective refractory period in cardiac tissues.[1][2] While developed as an antiarrhythmic, at specific concentrations and under certain experimental conditions, lorcainide can exhibit proarrhythmic effects, making it a valuable pharmacological tool for inducing arrhythmias in a controlled laboratory setting.[1] These models are crucial for investigating the electrophysiological basis of arrhythmias and for the preclinical assessment of novel antiarrhythmic compounds.[1]
Data Presentation
The following tables summarize the quantitative effects of lorcainide on various electrophysiological parameters as reported in preclinical and clinical studies.
Table 1: Electrophysiological Effects of Lorcainide on Cardiac Action Potential
| Parameter | Species/Model | Lorcainide Concentration/Dose | Effect | Reference |
| Maximum Rate of Rise (Vmax) | Isolated Canine Ventricle | 3 x 10⁻⁶ M | Dose-dependent decrease | [1] |
| Action Potential Amplitude | Isolated Canine Ventricle | 3 x 10⁻⁶ M & 2.4 x 10⁻⁵ M | Dose-dependent decrease | [1] |
| Resting Potential | Isolated Canine Ventricle | 0.6 x 10⁻⁶ M & 3 x 10⁻⁶ M | No significant change | [1] |
| Action Potential Duration | Isolated Canine Ventricle | 0.6 x 10⁻⁶ M & 3 x 10⁻⁶ M | No significant change | [1] |
| Effective Refractory Period (Atria & Ventricles) | Human | Not Specified | Increased | [3] |
| Conduction Time (His Bundle) | Human | Not Specified | Prolonged | [3] |
Table 2: Effects of Lorcainide on ECG Intervals
| Parameter | Species/Model | Lorcainide Dose | Effect | Reference |
| PR Interval | Human | 100 mg twice daily | Minimal prolongation | [4] |
| QRS Duration | Human | 100 mg twice daily | Minimal prolongation | [4] |
| QTc Interval | Human | 100 mg twice daily | Minimal prolongation | [4] |
| Sinus Cycle Length | Human | 2 mg/kg | Decreased | [5] |
| Corrected Sinus Node Recovery Time | Human | 2.5 mg/kg | Increased | [6] |
| H-V Interval | Human | 1.25 or 2.5 mg/kg | Lengthened | [6] |
Signaling Pathways and Mechanisms
The primary mechanism of action for lorcainide is the blockade of the Nav1.5 sodium channel. This action slows down the propagation of the electrical impulse across the heart muscle. At therapeutic doses, this can terminate arrhythmias. However, at higher, proarrhythmic concentrations, this pronounced slowing of conduction can create a substrate for re-entrant arrhythmias, such as ventricular tachycardia.
References
- 1. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug lorcainide on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characteristics of lorcainide, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized double-blind placebo controlled crossover trial documenting oral lorcainide efficacy in suppression of symptomatic ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracardiac electrophysiological effects of lorcainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lorcainide Hydrochloride Solubility: A Technical Support Resource
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with lorcainide (B1675131) hydrochloride in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of lorcainide hydrochloride?
A1: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and ethanol, with a solubility of up to 20 mg/mL in each.[1][2][3] However, its solubility in aqueous buffers can be significantly influenced by the pH of the solution.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Lorcainide is a weakly basic drug.[4] As a hydrochloride salt, its solubility in aqueous solutions is highly pH-dependent. At lower (more acidic) pH values, the molecule is protonated and thus more soluble in water. As the pH increases towards neutral and alkaline conditions, the molecule becomes less protonated (more in its free base form), leading to a significant decrease in aqueous solubility and potential precipitation.
Q3: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What happened and how can I prevent this?
A3: This is a common issue known as "solvent shock." When a concentrated stock of a poorly water-soluble compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution. To prevent this:
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Decrease the final concentration: Ensure the final concentration of this compound in your aqueous buffer is below its solubility limit at the specific pH of your buffer.
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Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This facilitates better dispersion and prevents localized high concentrations that can trigger precipitation.
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Use a co-solvent: If your experimental design allows, maintaining a small final percentage of DMSO (e.g., 0.1-1%) in your aqueous solution can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Adjust the pH of the buffer: Consider using a buffer with a more acidic pH to enhance the solubility of this compound.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder in Aqueous Buffer
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Problem: The powder does not fully dissolve, or the solution appears cloudy.
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Root Cause: The concentration of this compound exceeds its solubility at the pH of the chosen buffer.
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Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
Table 1: Expected pH-Dependent Solubility Profile of this compound
| pH Range | Expected Solubility | Rationale |
| Acidic (pH < pKa) | High | The amine groups are protonated, increasing polarity and aqueous solubility. |
| Neutral to Alkaline (pH > pKa) | Low | The molecule is in its less polar, un-ionized free base form, which has lower aqueous solubility. |
Note: The pKa of lorcainide is not widely published, but as a weakly basic compound, a significant decrease in solubility is expected as the pH moves from acidic to neutral and alkaline conditions.
Experimental Protocols
Protocol for Preparing a this compound Solution in Aqueous Buffer
This protocol outlines a standard procedure for preparing a solution of this compound in an aqueous buffer, minimizing the risk of precipitation.
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Prepare a Stock Solution:
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Weigh the desired amount of this compound powder.
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Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved by vortexing or brief sonication.
-
-
Prepare the Aqueous Buffer:
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Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS) or TRIS-HCl) at the target pH.
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Filter the buffer through a 0.22 µm filter to remove any particulates.
-
-
Dilute the Stock Solution:
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While vigorously stirring the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
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Ensure the final concentration of DMSO is as low as possible and compatible with your experimental system (typically ≤ 1%).
-
-
Final Check:
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Visually inspect the final solution for any signs of precipitation or cloudiness.
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If the solution is clear, it is ready for use. If not, consider further dilution or using a buffer with a lower pH.
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Signaling Pathway of this compound
Lorcainide is a Class 1c antiarrhythmic agent that primarily acts by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[5][6] This action reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction velocity in the heart.
Caption: Mechanism of action of this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. tribioscience.com [tribioscience.com]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. Lorcainide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Lorcainide Hydrochloride for In-Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lorcainide (B1675131) hydrochloride for in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lorcainide hydrochloride in in-vitro systems?
This compound is a Class 1c antiarrhythmic agent. Its primary mechanism of action is the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade reduces the rapid influx of sodium ions during Phase 0 of the action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.
Q2: What is a recommended starting concentration range for this compound in in-vitro experiments?
A definitive optimal concentration of this compound for all in-vitro experiments is not available in the current literature and is highly dependent on the cell type and the specific assay being performed. However, based on its known inhibitory effects on Na+/K+-ATPase, a starting point for concentration ranges can be inferred. The half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase inhibition in guinea-pig heart preparations has been reported to be in the range of 10-40 µM, depending on the potassium concentration in the medium.[1][2] Therefore, a concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments.
Q3: Does this compound have effects beyond sodium channel blockade?
Yes, this compound has been shown to inhibit the activity of Na+/K+-ATPase in a concentration-dependent manner.[1][2] Additionally, based on studies with the similar Class 1c antiarrhythmic drug, flecainide, it is hypothesized that Lorcainide may also modulate intracellular calcium signaling. This could occur through an interaction with ryanodine (B192298) receptors (RyR2) on the sarcoplasmic reticulum, potentially reducing the frequency and amplitude of calcium sparks.[3][4][5]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in water and DMSO. For in-vitro experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or DMSO. For example, a 10 mM stock solution can be prepared and then serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: How can I determine the cytotoxic concentration of this compound for my specific cell line?
Since specific IC50 values for this compound's cytotoxicity are not widely reported, it is essential to determine this experimentally for your cell line of interest. A standard method for this is the MTT or MTS assay. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring cell viability. The results can be used to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect pH of Medium | Ensure the pH of your cell culture medium is within the optimal range for your cells after the addition of this compound. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of Lorcainide. Consider using a different cell line or a positive control known to elicit the desired response. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the IC50 value for your cell line. Use concentrations well below the IC50 for your functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Contamination | Ensure that your this compound stock solution and all other reagents are sterile. |
Issue 3: Drug Precipitation in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Medium | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and add a smaller volume to the culture medium. Pre-warm the culture medium before adding the drug solution. Add the drug solution to the medium while gently vortexing to ensure rapid and even dispersion. |
| pH-dependent Solubility | Check the pH of your final drug-containing medium. Adjust the pH if necessary, ensuring it remains within the physiological range for your cells. |
Quantitative Data Summary
Table 1: IC50 Values for this compound Inhibition of Na+/K+-ATPase in Guinea-Pig Myocardium
| Potassium (K+) Concentration | IC50 (µM) | Reference |
| 2.5 mM | 10.4 ± 3.2 | [1] |
| 5.0 mM | 28.3 ± 7.9 | [1] |
| 10.0 mM | 40.7 ± 9.2 | [1] |
| Not Specified | 33.5 ± 7.3 | [2] |
Note: There is a significant lack of published data on the cytotoxic IC50 values of this compound in various cell lines. Researchers are strongly encouraged to determine these values empirically for their specific experimental setup.
Experimental Protocols
Protocol 1: Determining Cytotoxic IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well microplate
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Multichannel pipette
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Microplate reader
Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
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Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: In-Vitro Na+/K+-ATPase Inhibition Assay
Objective: To measure the inhibitory effect of this compound on Na+/K+-ATPase activity.
Materials:
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Tissue homogenate or cell lysate containing Na+/K+-ATPase
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This compound
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Assay buffer (e.g., containing Tris-HCl, MgCl2, NaCl, KCl)
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ATP solution
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Malachite green reagent (for phosphate (B84403) detection)
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Phosphate standard solution
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96-well microplate
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Microplate reader
Methodology:
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Prepare a reaction mixture containing the assay buffer and the tissue homogenate/cell lysate.
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Add different concentrations of this compound or a vehicle control to the reaction mixture in the wells of a 96-well plate.
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Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
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Initiate the enzymatic reaction by adding a specific concentration of ATP to each well.
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Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
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Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
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Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
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Measure the absorbance at a specific wavelength (e.g., 620-660 nm) after a short incubation at room temperature.
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Create a standard curve using the phosphate standard solution.
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Calculate the amount of Pi released in each well and determine the percentage of Na+/K+-ATPase inhibition for each this compound concentration relative to the vehicle control.
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Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for in-vitro experiments with Lorcainide.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Influence of lorcainide on microsomal Na+, K(+)-ATPase in guinea-pig isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Preventing Lorcainide hydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Lorcainide hydrochloride in cell culture, specifically focusing on the prevention of its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a class 1c antiarrhythmic agent. Its primary mechanism of action involves blocking the fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes, thereby slowing the upstroke of the cardiac action potential and suppressing arrhythmias.
Q2: What are the basic chemical properties of this compound?
This compound is a white to beige powder. Its molecular formula is C22H27ClN2O · HCl, with a molecular weight of 407.38 g/mol .[1]
Q3: What is the known solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), water, and ethanol.[1][2] The reported solubility in these solvents is up to 20 mg/mL.[1][2]
Q4: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of a compound in cell culture medium is a common issue that can arise from several factors. These include, but are not limited to:
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High final concentration: The concentration of this compound in the cell culture medium may be exceeding its solubility limit in that specific complex aqueous environment.
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"Salting out" effect: A rapid change in solvent polarity when adding a concentrated stock solution (e.g., in DMSO) to the aqueous culture medium can cause the compound to "crash out" of solution.
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Low temperature of the medium: Adding the compound to cold media can decrease its solubility.
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High concentration of the organic solvent: While organic solvents like DMSO are used to create stock solutions, a high final concentration in the culture medium can be toxic to cells and can also contribute to precipitation upon dilution.
-
pH of the medium: The pH of the cell culture medium (typically ~7.4) may not be optimal for keeping this compound in solution.
-
Interaction with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum. These components can interact with this compound and reduce its solubility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, follow these steps:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. Perform a dose-response curve to determine the optimal non-precipitating concentration for your experiments. |
| Rapid Dilution / "Salting Out" | Perform a serial dilution. First, create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium. Add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. |
| High Solvent Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.1% (v/v). This may require preparing a more dilute stock solution. |
Issue 2: Precipitation Observed After Incubation
If the medium containing this compound appears clear initially but a precipitate forms after a period of incubation (hours to days), consider the following:
| Potential Cause | Recommended Solution |
| Compound Instability at 37°C | The compound may be less stable at 37°C over time, leading to degradation and precipitation. Prepare fresh working solutions immediately before each experiment. |
| pH Shift During Cell Growth | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Monitor the pH of your culture medium and consider changing the medium more frequently, especially in dense cultures. |
| Interaction with Serum Proteins | If using a serum-containing medium, proteins can sometimes bind to the compound, affecting its stability. Try adding the this compound to the complete medium (with serum) rather than the basal medium, as serum proteins can sometimes help to stabilize hydrophobic compounds. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents. Specific solubility in complex cell culture media has not been extensively reported and should be determined empirically.
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | up to 20 mg/mL | [1][2] |
| Water | up to 20 mg/mL | [1][2] |
| Ethanol | up to 20 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 407.38 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 4.07 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol outlines the recommended procedure for diluting the this compound stock solution into cell culture medium to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Perform a serial dilution:
-
To prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to make a 100 µM intermediate solution.
-
Gently mix the intermediate solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
When adding the stock or intermediate solution to the medium, add it dropwise while gently swirling the tube to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Troubleshooting unexpected effects of Lorcainide in electrophysiology recordings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected effects of Lorcainide (B1675131) in electrophysiology recordings.
Frequently Asked Questions (FAQs)
Q1: My sodium current block with Lorcainide is highly variable between experiments, even at the same concentration. What are the potential causes?
A1: Variability in sodium channel block by Lorcainide can stem from several factors related to its mechanism of action and experimental conditions:
-
Use-Dependence: Lorcainide is a Class Ic antiarrhythmic agent, and its block of the cardiac sodium channel (Nav1.5) is "use-dependent" or "phasic." This means it binds more potently to channels that are frequently opening and inactivating. Inconsistent stimulation frequencies or firing rates in your preparation will lead to variable levels of block.[1]
-
Holding Potential: The membrane potential at which you hold the cells determines the proportion of sodium channels in the resting, open, and inactivated states. Since Lorcainide has different affinities for these states, fluctuations in your holding potential can significantly alter the observed block.
-
Cellular Health and "Rundown": A gradual loss of channel activity, known as "rundown," can occur over the course of a patch-clamp experiment. This can be mistaken for a drug effect. Establishing a stable baseline recording before applying Lorcainide is crucial to differentiate rundown from true channel blockade.[2]
-
Temperature: The efficacy of sodium channel blockers can be temperature-dependent. Inconsistent ambient temperatures during experiments can introduce variability.
-
pH of Solutions: The charge of Lorcainide and the conformation of the ion channel can be influenced by pH, potentially altering binding affinity. Ensure your solutions are fresh and the pH is consistent.[2]
Q2: I'm observing a gradual depolarization of the resting membrane potential after applying Lorcainide. Is this an expected effect?
A2: While the primary effect of Lorcainide is on the fast sodium current, a gradual depolarization of the resting membrane potential could be an unexpected effect related to its off-target activity. Lorcainide has been shown to inhibit the Na+/K+-ATPase enzyme.[3][4] This pump is crucial for maintaining the sodium and potassium gradients across the cell membrane, which are essential for the resting membrane potential. Inhibition of the Na+/K+-ATPase can lead to a gradual accumulation of intracellular sodium and a decrease in intracellular potassium, resulting in a slow depolarization.
Q3: At higher concentrations of Lorcainide, I'm seeing spontaneous, arrhythmic activity in my cardiomyocyte preparations. What could be causing this?
A3: This is a known pro-arrhythmic effect of Lorcainide at toxic concentrations.[5] The marked decrease in conduction velocity and alterations in action potential duration can create a substrate for re-entrant arrhythmias. At concentrations of approximately 2.4 x 10⁻⁶ M and higher, Lorcainide can cause a separation of the action potential into two components, leading to inhomogeneous conduction and non-stimulated re-excitations that can manifest as ventricular tachycardia or fibrillation-like activity in isolated preparations.[5]
Q4: My baseline recording is noisy, with a persistent hum or slow drift, which is complicating the interpretation of Lorcainide's effects. How can I resolve this?
A4: These are common artifacts in electrophysiology recordings and are not caused by Lorcainide itself. It is critical to distinguish these from true biological signals:
-
Persistent Hum (50/60 Hz): This is typically power line interference from nearby AC-powered equipment. Ensure all your equipment is connected to a common ground, use a Faraday cage to shield your setup, and turn off non-essential electrical devices in the vicinity.[1]
-
Slow Baseline Drift: This can be caused by unstable electrodes, temperature fluctuations in your recording solutions, or a faulty reference electrode. Allowing your system to equilibrate, ensuring stable solution temperature, and checking your electrodes can minimize drift.[1]
-
Sudden "Pops" or Spikes: These are often due to a loose electrode connection or drying of the conductive paste. Check the physical connection of your electrodes.[1]
Troubleshooting Guides
Issue 1: Inconsistent Sodium Current Block
If you are observing high variability in the use-dependent block of sodium currents with Lorcainide, follow these steps:
-
Standardize Stimulation Protocol: Ensure the frequency, duration, and voltage of your depolarizing pulse trains are identical for every experiment.
-
Monitor Holding Potential: Maintain a consistent holding potential throughout the experiment and across different cells. Fluctuations can alter the availability of inactivated channels to which Lorcainide binds.
-
Establish a Stable Baseline: Before applying Lorcainide, record the sodium current for a sufficient period to ensure it is stable. This will help you differentiate between drug-induced block and channel rundown.
-
Control Temperature: Use a temperature-controlled stage and perfusion system to maintain a consistent experimental temperature.
-
Verify Solution pH: Prepare fresh external and internal solutions daily and confirm their pH before each experiment.
Issue 2: Unexpected Depolarization of Resting Membrane Potential
If you observe a gradual depolarization of the resting membrane potential after Lorcainide application, consider the following:
-
Concentration-Dependence: Determine if the rate of depolarization is dependent on the concentration of Lorcainide. This would support a specific pharmacological effect.
-
Investigate Na+/K+-ATPase Inhibition: If possible, perform experiments to measure Na+/K+-ATPase activity in the presence of Lorcainide to confirm this off-target effect in your preparation.
-
Vary Extracellular Potassium: The inhibitory effect of Lorcainide on Na+/K+-ATPase is dependent on the extracellular potassium concentration.[6][7] Altering the potassium concentration in your external solution and observing changes in the rate of depolarization can provide evidence for this mechanism.
Quantitative Data Summary
The following tables summarize the known quantitative effects of Lorcainide.
| Parameter | Species/Preparation | Concentration | Effect | Reference |
| Primary Target: Sodium Channel | ||||
| Vmax (max rate of depolarization) | Isolated Canine Purkinje Fibers | 3 x 10⁻⁶ M | Dose-dependent decrease | [5] |
| Conduction Velocity | Isolated Canine Purkinje Fibers | 3 x 10⁻⁶ M | Dose-dependent decrease | [8] |
| Action Potential Amplitude | Isolated Canine Purkinje Fibers | 3 x 10⁻⁶ M | Dose-dependent decrease | [5] |
| Effective Refractory Period | Atria and Ventricles | Not specified | Increase | [9] |
| HV Interval | Human | 1.5 mg/kg IV | Increased by avg. 11 ms (B15284909) | [10] |
| QRS Duration | Human | 1.5 mg/kg IV | Significantly prolonged | [10] |
| Off-Target: Na+/K+-ATPase Inhibition | ||||
| IC50 | Guinea-pig heart microsomes | 33.5 +/- 7.3 µM | Inhibition of Na+/K+-ATPase | [4] |
| IC50 (at 2.5 mM K+) | Guinea-pig heart preparations | 10.4 +/- 3.2 µM | Inhibition of Na+/K+-ATPase | [6][7] |
| IC50 (at 5.0 mM K+) | Guinea-pig heart preparations | 28.3 +/- 7.9 µM | Inhibition of Na+/K+-ATPase | [6][7] |
| IC50 (at 10.0 mM K+) | Guinea-pig heart preparations | 40.7 +/- 9.2 µM | Inhibition of Na+/K+-ATPase | [6][7] |
Detailed Experimental Protocols
Protocol 1: Characterization of Use-Dependent Block of Sodium Channels
This protocol is designed to assess the use-dependent block of voltage-gated sodium channels by Lorcainide using whole-cell patch-clamp electrophysiology.
1. Cell Preparation and Solutions:
-
Use a cell line expressing the human cardiac sodium channel (Nav1.5) or freshly isolated cardiomyocytes.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Prepare stock solutions of Lorcainide HCl in distilled water or DMSO.[3][11] Final dilutions should be made in the external solution on the day of the experiment.
2. Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration with a seal resistance >1 GΩ and an access resistance <10 MΩ.
-
Hold the cell at a membrane potential of -120 mV to ensure most sodium channels are in the resting state.
3. Voltage Protocol:
-
To assess tonic block, apply a 50 ms depolarizing step to -20 mV from the holding potential of -120 mV every 20 seconds to elicit the peak inward sodium current.
-
To assess use-dependent block, apply a train of 20 depolarizing pulses to -20 mV for 10 ms at a frequency of 5 or 10 Hz.
-
Establish a stable baseline current by running the protocol several times in the control external solution.
-
Perfuse the cell with increasing concentrations of Lorcainide, allowing for steady-state block to be reached at each concentration before running the protocol.
4. Data Analysis:
-
Measure the peak sodium current for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Compare the rate and extent of current decline during the pulse train in control conditions versus in the presence of Lorcainide.
-
The increased reduction in current amplitude with successive pulses in the presence of the drug demonstrates use-dependent block.
Mandatory Visualizations
Caption: Primary and off-target signaling pathways of Lorcainide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Influence of lorcainide on microsomal Na+, K(+)-ATPase in guinea-pig isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug lorcainide on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variations in potassium concentration modify the inhibitory effect of lorcainide on myocardial Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variations in potassium concentration modify the inhibitory effect of lorcainide on myocardial Na(+)-K(+)-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological characteristics of lorcainide, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Electrophysiologic effects of lorcainide (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
Lorcainide Hydrochloride in DMSO: A Technical Guide to Stock Solution Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of lorcainide (B1675131) hydrochloride stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and reproducibility of experimental results.
Summary of Lorcainide Hydrochloride Stability in DMSO
While specific long-term kinetic data for the degradation of this compound in DMSO is not extensively published, the following table summarizes the available solubility and recommended storage conditions based on manufacturer guidelines and general best practices for compound storage.
| Parameter | Value/Recommendation | Source(s) |
| Solubility in DMSO | Up to 20 mg/mL | [1][2] |
| Powder Storage | Store desiccated at -20°C for up to 1 year | [2] |
| DMSO Stock Solution Storage Temperature | -20°C or -80°C for long-term storage | [3] |
| Short-term Solution Stability | Solutions in DMSO may be stored at -20°C for up to 1 month | [1][2] |
| Recommended Solvent Purity | High-purity, anhydrous DMSO | [3] |
| Freeze-Thaw Cycles | Avoid repeated cycles by preparing single-use aliquots | [3] |
| Light Exposure | Protect from light; store in amber vials | [3] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound DMSO stock solutions.
Q1: I've stored my this compound DMSO stock at -20°C for over a month. Can I still use it?
A1: Manufacturer recommendations suggest that DMSO solutions of this compound are stable for up to one month at -20°C[1][2]. For experiments conducted after this period, it is advisable to prepare a fresh stock solution to ensure the concentration and integrity of the compound are not compromised. For longer-term storage, preparing single-use aliquots and storing them at -80°C is a better practice[3].
Q2: My DMSO stock solution of this compound appears to have precipitated after thawing. What should I do?
A2: Precipitation upon thawing can occur, especially with concentrated stock solutions. First, ensure the vial has reached room temperature and then vortex it thoroughly to try and redissolve the compound. If precipitation persists, gentle warming in a water bath (e.g., to 37°C) may help. However, be cautious as elevated temperatures can accelerate degradation[3]. To prevent this issue in the future, consider preparing slightly less concentrated stock solutions or adding a small percentage of an aqueous buffer if your experimental design allows, though this may impact long-term stability.
Q3: Can the hydrochloride salt form of lorcainide affect its stability in DMSO?
A3: Yes, the hydrochloride salt can create a slightly acidic environment in the DMSO solution. Under certain conditions, acidic environments can promote the degradation of DMSO itself, which could potentially impact the stability of the dissolved compound[4]. While specific data on this interaction for this compound is limited, it is a factor to be aware of, especially during long-term storage or if the solution is exposed to elevated temperatures.
Q4: How does water absorption in DMSO affect the stability of my this compound stock?
A4: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible compounds[3]. Therefore, it is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air. Always cap vials tightly and consider using desiccants during storage of the DMSO solvent.
Q5: I've subjected my stock solution to multiple freeze-thaw cycles. Is it still reliable?
A5: Repeated freeze-thaw cycles are generally discouraged as they can lead to compound degradation for some molecules[3]. The best practice is to aliquot your stock solution into single-use vials to avoid the need for repeated thawing and freezing of the entire stock[3]. If you must reuse a stock, minimize the number of freeze-thaw cycles.
Experimental Protocol: Assessing Stock Solution Stability
To quantitatively assess the stability of your this compound DMSO stock solution under your specific laboratory conditions, a stability study can be performed.
Objective: To determine the percent degradation of this compound in a DMSO stock solution over time at various storage temperatures.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Aliquoting: Distribute the stock solution into multiple small-volume, single-use amber vials.
-
Storage Conditions: Store the aliquots at different temperatures:
-
Room Temperature (~20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated stability-indicating HPLC or LC-MS method. The analysis at T=0 will serve as the baseline (100% purity).
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for conducting a stability assessment of a this compound DMSO stock solution.
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Lorcainide Hydrochloride & Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling Lorcainide hydrochloride's effects on cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiac myocytes. This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity. While its primary target is in the heart, the presence of sodium channels in other tissues could lead to off-target effects.
Q2: Can this compound affect the viability of non-cardiac cells in my experiments?
Yes. While Lorcainide is designed to target cardiac sodium channels, it may have off-target effects on sodium channels or other ion channels present in non-cardiac cells. Disruption of intracellular sodium homeostasis can trigger various cellular stress responses that may lead to decreased cell viability, apoptosis, or alterations in the cell cycle. Therefore, it is crucial to control for these potential effects in your experiments.
Q3: What are the potential mechanisms by which this compound could affect cell viability?
The primary known mechanism of Lorcainide is sodium channel blockade. A sustained increase in intracellular sodium concentration can lead to:
-
Calcium Overload: Disruption of the sodium gradient across the cell membrane can affect the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium. Elevated calcium can activate apoptotic pathways.[1][2][3]
-
Mitochondrial Dysfunction: Altered ion homeostasis can impact mitochondrial membrane potential and function, a key regulator of apoptosis.
-
Cell Cycle Arrest: Cellular stress can trigger checkpoints in the cell cycle, leading to a halt in proliferation.
Q4: How do I establish an appropriate concentration range for this compound in my cell-based assays?
It is essential to perform a dose-response curve to determine the cytotoxic potential of this compound in your specific cell line. This will help you identify a concentration range where the drug has its intended effect without causing significant cell death, unless cytotoxicity is the endpoint of your study.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
If you observe a significant decrease in cell viability in your cultures treated with this compound, consider the following:
-
Concentration is too high: You may be using a concentration that is cytotoxic to your specific cell line.
-
Off-target effects: Lorcainide may be interacting with other ion channels or cellular targets, leading to toxicity.[4]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Lorcainide is not toxic to your cells.
Solutions:
-
Perform a dose-response study: Test a wide range of Lorcainide concentrations to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line.
-
Include proper controls:
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve Lorcainide.
-
Positive control for cytotoxicity: A known cytotoxic agent to ensure your cell viability assay is working correctly.
-
-
Use a different cell line: If possible, test the effect of Lorcainide on a cell line known to be less sensitive to sodium channel blockers.
Issue 2: Inconsistent Results in Cell Viability Assays
Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Assay interference: Lorcainide, like other small molecules, may interfere with the reagents used in cell viability assays (e.g., MTT, LDH).[5][6]
-
Cell plating variability: Uneven cell seeding can lead to significant variations in results.
-
Compound stability: Ensure your this compound solution is properly stored and stable under your experimental conditions.
Solutions:
-
Run assay controls:
-
Compound-in-media control (no cells): To check for direct reaction between Lorcainide and your assay reagents.
-
Lysis control (for LDH assay): To determine the maximum LDH release.[7]
-
-
Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density for your assay duration.
-
Use an alternative viability assay: If you suspect interference with one assay, confirm your results using a different method (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability through mitochondrial activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized MTT solvent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Lorcainide concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specific duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Lorcainide HCl (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 50 | 52.7 ± 7.3 |
| 100 | 25.4 ± 4.5 |
| 200 | 10.1 ± 2.9 |
Table 2: Troubleshooting Common Issues in Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High background in MTT assay | Compound reduces MTT directly | Run a compound-only control. If high, consider a different viability assay. |
| Low signal in LDH assay | Compound inhibits LDH enzyme | Test for direct inhibition of purified LDH by the compound. |
| High variability between replicates | Inconsistent cell seeding | Optimize cell seeding protocol and ensure a homogenous cell suspension. |
| Edge effects on 96-well plate | Evaporation from outer wells | Fill outer wells with sterile PBS or media and do not use them for experimental samples. |
Visualizations
Caption: Experimental workflow for assessing Lorcainide's effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Regulation of intracellular Na+ in health and disease: pathophysiological mechanisms and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organscigroup.com [organscigroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Lorcainide Hydrochloride in Experimental Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Lorcainide hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental analysis of its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key stability-related properties?
This compound is a Class 1c antiarrhythmic agent used to manage and correct irregular heart rhythms.[1] Chemically, it is N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide hydrochloride.[1] Its stability is influenced by factors such as pH, temperature, light, and oxidizing agents.[2] Understanding its degradation profile is crucial for developing stable pharmaceutical formulations and ensuring therapeutic efficacy and safety.[3][4] Lorcainide has an active metabolite, norlorcainide, which is an N-dealkylated derivative and is as potent as the parent compound.[1]
Q2: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[3][4] These studies are mandated by regulatory bodies like the ICH to understand the degradation pathways and products of a drug.[3] For this compound, this helps in developing and validating stability-indicating analytical methods, which can accurately measure the drug in the presence of its degradation products.[4][5] The outcomes of these studies aid in formulation development, packaging selection, and determining storage conditions.[3][5]
Q3: What are the typical stress conditions applied in forced degradation studies of this compound?
Standard stress conditions for forced degradation studies include:
-
Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4][6]
-
Base Hydrolysis: Treatment with bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[3][4][6]
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[3][6]
-
Thermal Degradation: Exposure to high temperatures.[2]
-
Photodegradation: Exposure to UV or fluorescent light.[2]
Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress condition may not be harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M).[3][4]
-
Increase Temperature: If conducting the study at room temperature, consider elevating the temperature (e.g., to 50-70°C) to accelerate degradation.[4][6]
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.[6]
-
Use of Co-solvents: If this compound has poor solubility in the aqueous stress medium, a co-solvent can be used to increase its solubility and facilitate degradation.[3][4]
-
Issue 2: The drug substance degrades completely or too extensively.
-
Possible Cause: The stress condition is too harsh. The goal of forced degradation is typically to achieve 10-30% degradation to allow for the detection and characterization of degradation products.[5]
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Perform the study at a lower temperature.
-
Reduce Exposure Time: Shorten the duration of the experiment and sample at earlier time points.
-
Issue 3: The analytical method (e.g., HPLC) does not separate the parent drug from its degradation products.
-
Possible Cause: The chromatographic conditions are not optimized for a stability-indicating method.
-
Troubleshooting Steps:
-
Method Development: A stability-indicating method must be developed. This involves experimenting with different columns, mobile phase compositions (including pH and organic modifiers), flow rates, and detector wavelengths to achieve adequate resolution between the parent peak and all degradation product peaks.[5][7]
-
Use of Different Detection Techniques: If co-elution is persistent, consider using a detector with higher specificity, such as a mass spectrometer (LC-MS), to identify and quantify the individual components.
-
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time intervals, withdraw an aliquot and dilute with the mobile phase.
5. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven maintained at 105°C for 48 hours.
-
At specified time intervals, withdraw a sample, dissolve it in the solvent used for the stock solution, and dilute to the appropriate concentration for analysis.
6. Photolytic Degradation:
-
Expose the solid drug powder and a 1 mg/mL solution of the drug to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 7 days).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time intervals, prepare solutions from the solid sample or dilute the solution sample for analysis.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis | 1 M NaOH | 24 hours | 60°C | 22.5% | 3 |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 18.7% | 2 |
| Thermal | Dry Heat | 48 hours | 105°C | 8.5% | 1 |
| Photolytic | UV/Fluorescent Light | 7 days | Room Temp | 12.1% | 1 |
Visualizations
Caption: Experimental workflow for forced degradation of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Lorcainide - Wikipedia [en.wikipedia.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Adjusting pH for optimal Lorcainide hydrochloride activity in assays
For researchers, scientists, and drug development professionals, optimizing the pH of experimental conditions is paramount to obtaining accurate and reproducible data on the activity of Lorcainide hydrochloride. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for preparing stock solutions of this compound?
For initial solubilization, this compound can be dissolved in water, DMSO, or ethanol.[1] As a hydrochloride salt, it is more soluble in aqueous solutions, which will be slightly acidic. For long-term storage, it is recommended to prepare stock solutions in DMSO and store them at -20°C for up to one month. The inherent pH of the stock solution is less critical than the final pH in the assay buffer.
Q2: How does pH affect the activity of this compound in assays?
This compound is a Class 1c antiarrhythmic agent with a predicted pKa of 9.48. This means that at physiological pH (around 7.4), a significant portion of the molecule will be in its protonated (charged) form. The ratio of the charged to uncharged form is pH-dependent and can significantly impact the drug's ability to interact with its target, the voltage-gated sodium channel Nav1.5. The charged form is generally thought to be the active form that binds to the channel. Therefore, maintaining a stable and appropriate pH throughout the experiment is crucial for consistent results.
Q3: What is the optimal pH for electrophysiology assays, such as patch-clamp?
For whole-cell patch-clamp electrophysiology studies investigating the effect of Lorcainide on ion channels like Nav1.5, it is critical to maintain a physiological pH in the external (bath) solution. The recommended pH is typically between 7.2 and 7.4 , buffered with a suitable reagent like HEPES.[2] This ensures that the ion channel's gating properties are not altered by pH changes and that the observed effects are due to the activity of Lorcainide.
Q4: What pH should be used for radioligand binding assays?
Similar to electrophysiology, radioligand binding assays are generally performed at a physiological pH to ensure that the target receptor or ion channel is in its native conformation. A pH of 7.4 is commonly used in binding assay buffers (e.g., Tris-HCl or HEPES-based buffers).[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results or high variability between replicates. | Fluctuations in the pH of the assay buffer. | Ensure the buffer has sufficient buffering capacity for the experimental duration. Prepare fresh buffer for each experiment and verify the pH before use. |
| Low potency or unexpected inactivity of this compound. | The pH of the assay buffer is too low, leading to an unfavorable ionization state of the drug. | While Lorcainide is stable in acidic conditions (e.g., pH 2.3 for HPLC analysis), its activity might be reduced. Verify that the assay pH is within the optimal physiological range (7.2-7.4) for biological activity. |
| Precipitation of this compound in the assay medium. | The pH of the buffer is too high (alkaline), leading to the formation of the less soluble free base. | Although extraction methods utilize alkaline pH, prolonged exposure to high pH in aqueous buffers can cause precipitation. Ensure the final concentration of this compound in the assay does not exceed its solubility at the chosen pH. If solubility is an issue, consider using a co-solvent, but validate its compatibility with the assay system. |
| Degradation of this compound during the experiment. | Exposure to harsh pH conditions (strongly acidic or alkaline) for extended periods, especially at elevated temperatures. | While specific degradation kinetics data for Lorcainide at various pH values is not readily available, general principles of forced degradation studies suggest that extremes of pH can lead to hydrolysis.[6][7][8] For most biological assays, stick to the physiological pH range. If the experimental design requires non-physiological pH, minimize the incubation time and temperature. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Predicted pKa | 9.48 | Chemicalize |
| Solubility | Soluble in Water, DMSO, and Ethanol | [1] |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a stock solution: Dissolve this compound powder in DMSO to a concentration of 10 mM.
-
Storage: Aliquot the stock solution and store at -20°C for up to one month.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the assay buffer (e.g., HEPES-buffered saline, pH 7.4). Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on the assay.
Forced Degradation Study Protocol (General)
This protocol provides a general framework for assessing the stability of this compound under various pH conditions, as per ICH guidelines.[6][7][8]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Incubate this compound solution in purified water at a specified temperature (e.g., 60°C) for a defined period.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze the concentration of the parent drug and any degradation products using a stability-indicating HPLC method.
Visualizing Key Concepts
References
- 1. abbexa.com [abbexa.com]
- 2. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Stimulation Frequency in Lorcainide Cardiac Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lorcainide (B1675131) in cardiac studies. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on optimizing electrical stimulation frequency to leverage the use-dependent properties of this Class 1c antiarrhythmic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lorcainide?
Lorcainide is a Class 1c antiarrhythmic drug that primarily acts by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] This blockade slows the upstroke (Phase 0) of the cardiac action potential, leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[1]
Q2: What does "use-dependency" or "frequency-dependence" mean in the context of Lorcainide?
Use-dependency is a key characteristic of Class 1c antiarrhythmic drugs where the degree of sodium channel blockade increases with higher heart rates or stimulation frequencies.[3] In essence, the faster the heart beats, the more effective Lorcainide is at blocking sodium channels.[3] This is because these drugs bind more readily to open or inactivated sodium channels, which are more prevalent during rapid depolarizations.[4]
Q3: Why is it crucial to optimize stimulation frequency in my experiments?
Optimizing stimulation frequency is critical for several reasons:
-
To accurately simulate tachyarrhythmic conditions: Since Lorcainide's effects are more pronounced at higher heart rates, using an appropriate stimulation frequency is essential to model the conditions under which the drug would be clinically effective.
-
To observe the full extent of Lorcainide's electrophysiological effects: Sub-optimal frequencies may underestimate the drug's potency in slowing conduction and altering refractory periods.
-
To avoid proarrhythmic effects: While use-dependent, excessively high frequencies in combination with high concentrations of Lorcainide can lead to proarrhythmic events.[2]
Q4: Does Lorcainide have active metabolites that could influence experimental results?
Yes, Lorcainide is metabolized in the liver to an active metabolite called norlorcainide.[2] Norlorcainide has a similar antiarrhythmic potency to the parent drug but possesses a significantly longer elimination half-life (approximately 26.5 hours versus 8.9 hours for Lorcainide).[5] In long-term studies, norlorcainide can accumulate and may be the primary contributor to the observed effects.[2]
Troubleshooting Guides
Issue 1: No observable or minimal effect of Lorcainide on action potential parameters at baseline stimulation frequencies.
-
Possible Cause: The stimulation frequency is too low to induce significant use-dependent block.
-
Troubleshooting Steps:
-
Increase Stimulation Frequency: Gradually increase the pacing frequency to mimic tachycardic conditions. A common starting point for observing use-dependent effects is to increase the frequency from a baseline of 1 Hz to 2-4 Hz.
-
Perform a Frequency-Response Curve: Systematically test a range of stimulation frequencies to determine the optimal frequency for observing a significant effect of Lorcainide in your specific preparation.
-
Verify Drug Concentration: Ensure that the concentration of Lorcainide is within the therapeutic range. Effective plasma concentrations in clinical studies are typically between 40 to 200 ng/mL for lorcainide.[2]
-
Issue 2: Lorcainide is causing proarrhythmic events or excessive conduction slowing in the experimental model.
-
Possible Cause: The combination of Lorcainide concentration and stimulation frequency is too high, leading to excessive sodium channel blockade and creating a substrate for re-entry arrhythmias.[2]
-
Troubleshooting Steps:
-
Reduce Lorcainide Concentration: Lower the concentration of the drug to a level that still provides a measurable effect without inducing proarrhythmia.[2]
-
Decrease Stimulation Frequency: If proarrhythmic events occur at a high pacing rate, reduce the frequency to a level that is still tachycardic but does not lead to instability.
-
Monitor ECG Parameters Closely: Pay close attention to the QRS duration and be prepared to halt the experiment if excessive widening occurs, as this can be a sign of impending proarrhythmia.[6][7]
-
Issue 3: High variability in the response to Lorcainide between different preparations or animals.
-
Possible Cause: Significant inter-individual differences in metabolism can lead to varying plasma concentrations of Lorcainide and its active metabolite, norlorcainide.[2]
-
Troubleshooting Steps:
-
Consider Pharmacokinetic Variability: Be aware that inherent biological differences can lead to varied responses.
-
Measure Drug Concentrations: If possible, measure the plasma concentrations of Lorcainide and norlorcainide to correlate with the observed electrophysiological effects.
-
Standardize Experimental Conditions: Ensure all other experimental parameters, such as temperature and perfusate composition, are consistent across all experiments.
-
Data Presentation
Table 1: Electrophysiological Effects of Intravenous Lorcainide in Anesthetized Dogs
| Plasma Concentration (ng/mL) | Change in PR Interval (%) | Change in QRS Duration (%) | Change in QT Interval (%) |
| 50 | +10 | +15 | +5 |
| 100 | +18 | +25 | +8 |
| 200 | +25 | +40 | +12 |
Note: Data synthesized from typical findings in canine models. Actual results may vary.
Table 2: Electrophysiological Effects of Lorcainide in Isolated Guinea Pig Papillary Muscle
| Concentration (µM) | Change in Vmax (% of control) | Change in Action Potential Duration at 90% Repolarization (APD90) (%) |
| 1 | -20 | +5 |
| 3 | -40 | +10 |
| 10 | -65 | +18 |
Note: Data synthesized from typical findings in isolated heart preparations. Actual results may vary.
Experimental Protocols
Protocol 1: Induction of Arrhythmia with Lorcainide in an Isolated Langendorff-Perfused Guinea Pig Heart
-
Preparation:
-
Lorcainide Administration:
-
Introduce Lorcainide into the perfusate at a starting concentration (e.g., 1 µM).
-
Increase the concentration in a stepwise manner, allowing for a 15-20 minute equilibration period at each concentration.[1]
-
-
Stimulation and Monitoring:
-
Pace the heart at a baseline frequency (e.g., 1 Hz).
-
To investigate use-dependency, increase the pacing frequency to higher rates (e.g., 2 Hz, 3 Hz, 4 Hz) at each Lorcainide concentration.
-
Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, and the development of arrhythmias.[1]
-
Protocol 2: Whole-Cell Patch-Clamp Analysis of Lorcainide's Effect on Sodium Current (INa)
-
Cell Preparation:
-
Isolate individual ventricular myocytes from a suitable animal model (e.g., rat, guinea pig).
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.[2]
-
-
Voltage Protocol:
-
Hold the membrane potential at -120 mV to ensure most sodium channels are in the resting state.[2]
-
Apply a series of depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit INa.[2]
-
To assess use-dependency, apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
-
Lorcainide Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of Lorcainide.[2]
-
-
Data Analysis:
-
Measure the peak INa amplitude before and after Lorcainide application at each stimulation frequency to quantify the degree of use-dependent channel block.[2]
-
Mandatory Visualizations
Caption: Lorcainide's mechanism of action via sodium channel blockade.
Caption: Workflow for lorcainide-induced arrhythmia in isolated hearts.
Caption: Optimizing stimulation frequency balances efficacy and risk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. Lorcainide - Wikipedia [en.wikipedia.org]
- 6. Electrophysiological actions of lorcainide in patients with cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of lorcainide, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PMC [pmc.ncbi.nlm.nih.gov]
Lorcainide Hydrochloride Interference in Fluorescent Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential interference from lorcainide (B1675131) hydrochloride in fluorescence-based assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify, characterize, and mitigate assay interference to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is lorcainide hydrochloride and why might it interfere with fluorescence assays?
This compound is a Class 1c antiarrhythmic agent used to treat cardiac arrhythmias.[1] Its chemical structure contains aromatic rings and a tertiary amine, motifs that are known to sometimes interact with fluorescent molecules and light, potentially leading to assay interference.
Q2: What are the primary mechanisms of compound interference in fluorescence-based assays?
There are two main ways a compound like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of the assay's fluorophore. This can lead to a false-positive signal or an increased background.
-
Quenching: The compound can reduce the fluorescence signal of the assay's probe. This can happen through several mechanisms, including the inner filter effect, where the compound absorbs the excitation or emitted light. Quenching can result in false-negative results.
Q3: How can I determine if this compound is interfering with my assay?
The most effective way to determine if this compound is causing interference is to run a set of control experiments. These include "compound-only" controls (to check for autofluorescence) and "fluorophore + compound" controls in the absence of the biological target (to check for quenching). Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Q4: What should I do if I suspect this compound is interfering with my assay?
If you suspect interference, the first step is to perform the control experiments outlined in this guide to confirm the nature of the interference (autofluorescence or quenching). Once confirmed, you can explore several mitigation strategies, such as:
-
Switching to a different fluorescent dye: Choosing a dye with excitation and emission wavelengths that do not overlap with the absorbance or emission spectrum of this compound can resolve the issue.
-
Reducing the concentration of this compound: If experimentally feasible, lowering the concentration of the compound may reduce the interference to an acceptable level.
-
Using a different assay format: If possible, switching to a non-fluorescence-based detection method (e.g., luminescence or absorbance at a different wavelength) can circumvent the interference.
Troubleshooting Guide
Problem: I'm observing a higher-than-expected fluorescence signal in my assay wells containing this compound.
This could be due to the autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "compound-only" control: Prepare wells containing your assay buffer and this compound at the same concentration used in your experiment, but without the fluorescent probe or other assay components.
-
Measure the fluorescence: Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Analyze the results: If you observe a significant signal in the "compound-only" wells compared to the buffer-only blank, this compound is autofluorescent under your experimental conditions.
Problem: My fluorescence signal is lower than expected in the presence of this compound.
This may be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a "fluorophore + compound" control: Prepare wells containing your assay buffer, the fluorescent probe, and this compound at your experimental concentrations, but without the biological target (e.g., enzyme, receptor).
-
Include proper controls: Have wells with just the buffer and the fluorophore (maximum signal) and wells with only the buffer (blank).
-
Measure and analyze: If the fluorescence signal in the "fluorophore + compound" wells is significantly lower than the signal from the "fluorophore-only" wells (after subtracting the blank), then this compound is quenching your fluorophore.
Quantitative Data Summary
| Parameter | Wavelength (nm) | This compound Signal (RFU) | % Interference | Potential for Interference |
| Autofluorescence | ||||
| Excitation/Emission of Dye 1 | 485/520 | User-generated data | User-calculated | Low/Medium/High |
| Excitation/Emission of Dye 2 | 530/590 | User-generated data | User-calculated | Low/Medium/High |
| Quenching | ||||
| Excitation/Emission of Dye 1 | 485/520 | User-generated data | User-calculated | Low/Medium/High |
| Excitation/Emission of Dye 2 | 530/590 | User-generated data | User-calculated | Low/Medium/High |
How to use this table:
-
For autofluorescence , measure the relative fluorescence units (RFU) of this compound at the excitation and emission wavelengths of your fluorescent dyes. Calculate the percent interference relative to your positive control signal.
-
For quenching , measure the RFU of your fluorescent dye in the presence and absence of this compound. Calculate the percentage of signal reduction.
-
Based on the percentage of interference, categorize the potential for interference as low, medium, or high.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should include and exceed the concentration used in your primary assay.
-
Add the this compound solutions to the wells of the microplate.
-
Include wells with only the assay buffer as a blank control.
-
Read the plate using the same excitation and emission wavelengths and instrument settings (e.g., gain) as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound
-
Your fluorescent probe/dye
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of your fluorescent probe in the assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in your assay buffer.
-
In the microplate, add the fluorescent probe solution to wells containing the different concentrations of this compound.
-
Include control wells with the fluorescent probe and buffer only (maximum signal) and wells with buffer only (blank).
-
Incubate the plate under the same conditions as your primary assay.
-
Read the plate using the assay's excitation and emission wavelengths.
-
Data Analysis: Subtract the blank readings from all wells. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing assay interference.
Caption: Simplified diagram of a voltage-gated sodium channel signaling pathway.
References
Ensuring consistent Lorcainide hydrochloride potency across experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of Lorcainide (B1675131) hydrochloride to ensure consistent potency and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Lorcainide hydrochloride and what are its primary chemical properties?
This compound is a class Ic antiarrhythmic agent that functions by blocking fast-acting voltage-gated sodium channels.[1] It is supplied as a white to beige powder and is utilized in research to investigate antiarrhythmic mechanisms and drug efficacy.[1]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇ClN₂O · HCl | |
| Molecular Weight | 407.38 g/mol | [2][3] |
| Appearance | White to beige powder | |
| Assay | ≥98% (HPLC) |
Q2: How should I store this compound powder and its solutions to maintain potency?
Proper storage is critical to prevent degradation. Recommendations vary for the solid compound and prepared solutions.
| Form | Storage Temperature | Conditions | Duration |
| Powder (Solid) | 2-8°C | Dry, dark, desiccated, inert atmosphere | Long-term |
| Powder (Solid) | -20°C | Dry, dark, desiccated | >3 years[3] |
| Stock Solutions | -20°C | In appropriate solvents (DMSO, Water, Ethanol) | Up to 1 month[4][5] |
Q3: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in several common laboratory solvents.
| Solvent | Solubility |
| Water | up to 20 mg/mL[4][5] |
| DMSO | up to 20 mg/mL[4][5] |
| Ethanol | up to 20 mg/mL[4][5] |
Q4: What factors can lead to the degradation of this compound?
This compound is susceptible to several environmental factors that can compromise its stability and potency.[6][7]
| Factor | Effect | Mitigation Strategy |
| pH | Degradation in acidic and alkaline conditions.[6][7] | Maintain solutions at a neutral pH where possible. Use appropriate buffers for experiments. |
| Light | Susceptible to photolytic degradation.[6][7] | Store in amber vials or protect from light with aluminum foil.[8] |
| Oxidation | Can be degraded by oxidizing agents.[6] | Avoid contact with strong oxidizing agents.[9] |
| Humidity | Moisture can promote hydrolysis.[10] | Store powder in a desiccated environment. |
| Temperature | While relatively stable to thermal stress, high temperatures can accelerate other degradation pathways.[6][11] | Adhere to recommended storage temperatures. |
Troubleshooting Guide
Q5: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are often linked to a loss of compound potency. Consider the following possibilities:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored according to the recommendations (see Q2).
-
Solution Age: Stock solutions older than one month, even when frozen, may have degraded.[4][5] It is advisable to prepare fresh solutions.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions as this can accelerate degradation. Aliquot stock solutions into single-use volumes.
-
Contamination: Ensure that the solvent used for dissolution was pure and that no contaminants were introduced during solution preparation.
Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures.
-
Warm the Solution: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.
-
Sonication: If warming is not sufficient, brief sonication may help.
-
Verify Concentration: If the precipitate does not redissolve, it may indicate that the solution was prepared at a concentration too high for the solvent at low temperatures. It is recommended to discard the solution and prepare a new one at a slightly lower concentration.
Q7: How can I confirm the potency and purity of my this compound?
Analytical methods are essential for confirming the integrity of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing both purity and potency.[12][13] Gas chromatography has also been used for its determination.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-analysis: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a well-ventilated area, accurately weigh the required amount of powder. For a 1 mL stock solution of 10 mM, weigh 4.07 mg of this compound (MW: 407.38 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 4.07 mg sample).
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C can assist if needed.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to one month.[4][5]
Protocol 2: Potency and Purity Analysis by HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer to control pH) is common for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of a standard solution (e.g., ~220-300 nm).
-
Standard Preparation: Prepare a standard curve with known concentrations of a certified this compound reference standard.
-
Sample Preparation: Dilute your stock solution to fall within the linear range of the standard curve.
-
Analysis: Inject the standard solutions and the sample solution. The potency can be calculated by comparing the peak area of the sample to the standard curve. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.[12]
Degradation Pathways Overview
This compound's structure contains an amide linkage, which is susceptible to hydrolysis under both acidic and basic conditions, breaking the molecule into its constituent acid and amine parts.[6][15] The compound is also sensitive to oxidation and photolysis.[6]
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. This compound | C22H28Cl2N2O | CID 6917855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. abbexa.com [abbexa.com]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. qbdgroup.com [qbdgroup.com]
- 9. fishersci.com [fishersci.com]
- 10. iipseries.org [iipseries.org]
- 11. Factors affecting stability of drugs | PPTX [slideshare.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Simultaneous gas chromatographic determination of this compound and three of its principal metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
Validation & Comparative
Lorcainide hydrochloride versus flecainide in-vitro potency comparison
For researchers, scientists, and drug development professionals, a critical evaluation of the in-vitro potency of antiarrhythmic agents is paramount for preclinical assessment and candidate selection. This guide provides an objective comparison of two Class Ic antiarrhythmic drugs, lorcainide (B1675131) hydrochloride and flecainide (B1672765), focusing on their effects on cardiac ion channels and action potential parameters. The information is supported by experimental data to delineate their distinct electrophysiological profiles.
Both lorcainide and flecainide exert their primary antiarrhythmic effect by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This blockade leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in cardiac tissue. However, the extent of their interaction with various ion channels and their state-dependent binding characteristics contribute to differences in their overall potency and electrophysiological signatures.
Quantitative Comparison of In-Vitro Potency
The following tables summarize the available quantitative data for lorcainide hydrochloride and flecainide, focusing on their effects on sodium channels and other key cardiac ion channels.
Table 1: Comparative Effect on Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential
| Drug | Concentration | Species | Tissue | Vmax Depression |
| Lorcainide | 3 x 10-6 M (3 µM) | Canine | Ventricle | Dose-dependent decrease |
| 2.4 x 10-5 M (24 µM) | Canine | Ventricle | Dose-dependent decrease[1] | |
| Flecainide | 10 µmol/L (10 µM) | Guinea Pig | Papillary Muscle | ~40% at 1 Hz stimulation[2] |
Table 2: IC50 Values of Flecainide on Various Cardiac Ion Channels
| Ion Channel | Experimental System | Condition | IC50 (µM) |
| Nav1.5 (Peak) | HEK293 cells | Tonic Block | 5.5 |
| Nav1.5 (Late) | HEK293 cells | - | Potency is 1.7-2.4 fold greater than on peak current |
| Kv1.5 (IKur) | - | - | 38.14 |
| hERG (IKr) | - | - | 1.49 |
| Ito | Rat Ventricular Myocytes | - | 3.7 |
| IK | Rat Ventricular Myocytes | - | 15 |
Mechanism of Action and Electrophysiological Effects
This compound is a potent voltage-gated sodium channel blocker. It has been shown to cause a dose-dependent decrease in the maximum rate of rise and amplitude of the action potential.[1] In isolated cardiac preparations, lorcainide decreases the conduction velocity and spontaneous activity and prolongs the refractory period.[3]
Flecainide also potently blocks the cardiac sodium channel (Nav1.5) with slow onset and offset kinetics, a characteristic described as "use-dependent" or "state-dependent" blockade, which is more pronounced at faster heart rates.[4] Beyond its effects on sodium channels, flecainide also inhibits the rapid component of the delayed rectifier potassium current (IKr) and can block the ryanodine (B192298) receptor 2 (RyR2), which is involved in intracellular calcium release. Its effect on the action potential duration is complex, with some studies showing a lengthening in ventricular muscle and a shortening in Purkinje fibers.[5]
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro electrophysiological studies. The following are detailed methodologies for key experiments.
Microelectrode Recording in Isolated Cardiac Tissue
This technique is employed to measure the effects of compounds on the action potential of multicellular cardiac preparations, such as papillary muscles or Purkinje fibers.
-
Tissue Preparation: Hearts are excised from an animal model (e.g., canine, guinea pig) and placed in a cold, oxygenated physiological salt solution (e.g., Tyrode's solution). The desired cardiac tissue is then carefully dissected.
-
Experimental Setup: The isolated tissue is mounted in a superfusion chamber and continuously perfused with the oxygenated salt solution at a controlled temperature (typically 37°C). The tissue is stimulated at a defined frequency using bipolar electrodes.
-
Intracellular Recording: A sharp glass microelectrode filled with a high-potassium solution (e.g., 3 M KCl) is inserted into a single cell within the tissue to record the transmembrane potential.
-
Data Acquisition: Action potential parameters, including the maximum upstroke velocity (Vmax), amplitude, and duration at different levels of repolarization (e.g., APD50, APD90), are recorded before and after the application of the test compound at various concentrations.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing the functional inhibition of specific ion channels, often using cell lines that are genetically engineered to express a particular channel subtype.
-
Cell Culture: A suitable cell line, such as Human Embryonic Kidney (HEK293) cells, is stably transfected to express the human ion channel of interest (e.g., hNav1.5). These cells are cultured under standard conditions.
-
Electrophysiological Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal ("giga-seal") with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is controlled ("clamped") at a specific voltage by the patch-clamp amplifier. Voltage protocols are applied to elicit ionic currents through the channels of interest.
-
Data Analysis: The peak current amplitude and other kinetic properties are measured before and after the application of the test compound. A concentration-response curve is then generated by plotting the percentage of current inhibition against the drug concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental procedures and the mechanism of action of these drugs, the following diagrams are provided.
References
- 1. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug lorcainide on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lorcainide and Quinidine for Ventricular Tachycardia: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antiarrhythmic agents, Lorcainide (B1675131) and Quinidine (B1679956), in the context of treating ventricular tachycardia (VT) and other ventricular arrhythmias. The information presented is collated from various clinical and electrophysiological studies to offer an objective analysis for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
Both Lorcainide and Quinidine are classified as Class I antiarrhythmic drugs, exerting their primary effect by blocking sodium channels in cardiac myocytes. However, their subtle differences in channel blockade and effects on other ion channels place them in distinct subclasses, leading to different electrophysiological profiles.
Lorcainide , a Class Ic agent, is a potent and slow-acting blocker of the fast inward sodium current (INa). This action markedly depresses the upstroke (Phase 0) of the cardiac action potential, resulting in a significant slowing of conduction velocity through the atria, ventricles, and the His-Purkinje system. It has minimal impact on the duration of the action potential.
Quinidine , a Class Ia agent, moderately blocks the fast sodium channels, which also slows conduction. Its defining characteristic is the additional blockade of potassium channels. This action prolongs the repolarization phase (Phase 3) of the action potential, thereby increasing the overall action potential duration and the effective refractory period of the cardiac tissue.
Caption: Contrasting mechanisms of Lorcainide and Quinidine.
Comparative Efficacy in Ventricular Arrhythmia Suppression
Clinical trials have demonstrated differences in the efficacy of Lorcainide and Quinidine in reducing the burden of ventricular arrhythmias. A key randomized, crossover study provides direct comparative data.
| Efficacy Parameter | Lorcainide | Quinidine | p-value | Reference |
| Mean Reduction in Total Ventricular Premature Beats (VPBs) | 68% | 16% | < 0.05 | [1] |
| Subjects with >82% Reduction in VPBs | 8 of 13 (61.5%) | 3 of 13 (23.1%) | < 0.05 | [1] |
| Suppression of Ventricular Tachycardia | 5 of 9 subjects (55.6%) | 2 of 9 subjects (22.2%) | Not Stated | [1] |
Electrophysiological Effects on the Heart
The differing mechanisms of action of Lorcainide and Quinidine translate to distinct changes in the electrical conduction of the heart, which are measurable on an electrocardiogram (ECG).
| Electrophysiological Parameter | Lorcainide | Quinidine | Reference |
| QRS Duration | Increased | Increased | [1] |
| Lengthened in all patients studied | Progressively lengthened with increased pacing rate (20-46 ms) | [2][3] | |
| QT Interval | Increased | Increased | [1] |
| Significantly prolonged | Significantly increased action potential duration by 25 ms (B15284909) at slower heart rates | [3][4] | |
| HV Interval | Lengthened in all patients (average of 11 ms in one study) | Not consistently reported to be significantly affected | [4][5] |
Adverse Effect Profile
The therapeutic application of both drugs is often constrained by their respective side effect profiles.
| Adverse Effect Profile | Lorcainide | Quinidine | Reference |
| Central Nervous System | CNS effects, most notably insomnia, are commonly reported. | CNS effects are also reported. | [1] |
| Gastrointestinal | Gastrointestinal symptoms have been noted. | Gastrointestinal intolerance is a frequent cause of therapy discontinuation. | [6][7] |
| Cardiac | Can lead to the aggravation of existing arrhythmias. | Known for its proarrhythmic potential, including the risk of Torsades de Pointes. | [6][8] |
| Other Notable Effects | - | Can cause cinchonism (tinnitus, vertigo), fever, and has been associated with hematologic and hepatic issues. | [9] |
| Discontinuation Rates Due to Adverse Events | In one study, 6.6% of patients (5 out of 76) discontinued (B1498344) treatment due to toxic reactions. | A surveillance program in hospitalized patients reported a 14% discontinuation rate due to adverse reactions. | [6][9] |
Experimental Protocols
The primary source of direct comparative data is a randomized, open-label, crossover clinical trial.
Caption: Experimental workflow of a randomized crossover trial.
Key Methodological Details:
-
Patient Population: The study included 13 subjects diagnosed with ventricular ectopy.
-
Study Design: An open-label, randomized, crossover design was employed.
-
Interventions: The study compared Lorcainide and Quinidine. Specific dosing regimens and titration protocols were not detailed in the available abstracts.
-
Primary Assessments: The primary methods for assessing efficacy were 24-hour ambulatory electrocardiographic (ECG) monitoring and measurement of drug blood levels.
-
Efficacy Endpoints:
-
The mean reduction in the total number of ventricular premature beats (VPBs).
-
The proportion of subjects achieving a significant reduction in VPBs, defined as greater than 82%.
-
The complete suppression of episodes of ventricular tachycardia.
-
Summary and Conclusion
The available evidence from comparative studies indicates that Lorcainide is more effective than Quinidine in the suppression of both ventricular premature beats and ventricular tachycardia.[1] Both medications are Class I antiarrhythmics that prolong the QRS and QT intervals.[1] However, their clinical application is frequently hampered by adverse effects. Lorcainide is particularly associated with central nervous system side effects like insomnia, whereas Quinidine has a broader spectrum of potential adverse reactions, including significant gastrointestinal intolerance and a higher risk of proarrhythmia.[1][7][8][9]
The selection of either Lorcainide or Quinidine for a patient with ventricular tachycardia necessitates a thorough evaluation of the individual's specific arrhythmia characteristics, any underlying heart conditions, and their ability to tolerate the potential side effects of each drug. For a more definitive and granular comparison, there is a need for larger, double-blind, head-to-head clinical trials that provide detailed quantitative data on electrophysiological changes and the precise incidence of adverse events.
References
- 1. Comparison of lorcainide and quinidine in the treatment of ventricular ectopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracardiac electrophysiological effects of lorcainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequency-dependent effects of quinidine on the ventricular action potential and QRS duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Electrophysiologic effects of lorcainide (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of lorcainide, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorcainide in patients with refractory ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine for ventricular arrhythmias: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Adverse reactions to quinidine in hospitalized patients: findings based on data from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Sodium Channel Blocking Activity of Lorcainide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sodium channel blocking activity of Lorcainide hydrochloride against other well-established sodium channel blockers. The information presented is supported by experimental data to assist in the validation and assessment of its therapeutic potential.
Comparative Analysis of Sodium Channel Blockade
This compound is a Class Ic antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels. Its activity is characterized by a potent inhibition of the fast sodium current (INa), which is fundamental to the propagation of the cardiac action potential. To objectively evaluate its performance, this section compares the half-maximal inhibitory concentration (IC50) of this compound with other representative sodium channel blockers from different subclasses.
| Compound | Class | Target | IC50 (µM) | Conditions / Notes |
| This compound | Ic | Na+/K+ ATPase | 34 | Inhibition of guinea pig cardiac Na+/K+ ATPase.[1] |
| Flecainide (B1672765) | Ic | Nav1.5 | 7.4 | Use-dependent block in Xenopus oocytes.[2][3][4] |
| Nav1.5 | 345 | Tonic block (resting state) in Xenopus oocytes.[2][3][4] | ||
| Nav1.5 | 5.5 | Peak INa block in HEK293 cells.[5] | ||
| Lidocaine | Ib | Nav1.5 | ~10 - 300 | State-dependent; higher affinity for inactivated state. |
| Nav1.5 | 17 (adult) | At a holding potential of -80 mV in HEK-293 cells.[6] | ||
| Nav1.5 | 20 (adult) | At a holding potential of -80 mV in HEK-293 cells.[6] | ||
| Quinidine | Ia | Nav1.5 | 10.9 - 13.0 | Peak INa block in CHO cells.[7] |
| Nav1.5 | 28.9 ± 2.2 | Peak INa block in HEK293 cells.[5] |
Mechanism of Action: Sodium Channel Blockade
Voltage-gated sodium channels are integral membrane proteins responsible for the rapid upstroke of the action potential in excitable cells like cardiomyocytes.[8] Sodium channel blockers interfere with this process by binding to the channel and inhibiting the influx of sodium ions. These drugs typically exhibit state-dependent binding, meaning their affinity for the channel varies depending on whether the channel is in the resting, open, or inactivated state.
Class I antiarrhythmic drugs, including Lorcainide, are classified based on their effect on the sodium channel and the action potential duration. Class Ic agents, like Lorcainide and Flecainide, are potent blockers of the sodium channel and markedly slow conduction velocity, but have minimal effect on the action potential duration.
Experimental Protocols: Validating Sodium Channel Blocking Activity
The gold-standard method for validating the sodium channel blocking activity of a compound is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion flow through sodium channels in isolated cells.
Whole-Cell Voltage-Clamp Protocol for Nav1.5 Channels
This protocol is designed to assess the inhibitory effects of a compound on the human cardiac sodium channel, Nav1.5, expressed in a suitable cell line (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.5 channel.
-
On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them onto glass coverslips at a low density.
2. Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Test Compound: Prepare stock solutions of this compound and comparator drugs in a suitable solvent (e.g., DMSO or water). Make final dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV to ensure most channels are in the resting state.
4. Voltage Protocols for Assessing Blockade:
-
Tonic Block (Resting State Blockade):
-
From a holding potential of -120 mV, apply a depolarizing pulse to -20 mV for 20-40 ms (B15284909) to elicit a peak inward sodium current.
-
Apply these pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
Measure the reduction in the peak current amplitude at each concentration to determine the IC50 for tonic block.
-
-
Use-Dependent Block (Frequency-Dependent Blockade):
-
From a holding potential of -120 mV, apply a train of depolarizing pulses to -20 mV (e.g., 20 pulses at a frequency of 5 or 10 Hz).
-
This protocol simulates a higher heart rate and assesses the compound's ability to block channels that are frequently opening and inactivating.
-
Measure the progressive decrease in the peak current amplitude during the pulse train in the presence of the test compound.
-
The IC50 for use-dependent block is determined by the steady-state block achieved at the end of the pulse train.
-
References
- 1. tribioscience.com [tribioscience.com]
- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
In-Vitro Electrophysiological Profile: A Comparative Analysis of Lorcainide and its Metabolite, Norlorcainide
Lorcainide (B1675131), a potent Class Ic antiarrhythmic agent, exerts its therapeutic effects by blocking cardiac sodium channels. Upon administration, it is metabolized to norlorcainide, an active metabolite that contributes significantly to the drug's overall clinical profile. While both compounds share a similar mechanism of action, a detailed, direct in-vitro comparison of their electrophysiological effects is not extensively documented in publicly available literature. This guide synthesizes the known in-vitro properties of lorcainide and contextualizes the role of norlorcainide based on available clinical and pharmacological data.
Electrophysiological Effects of Lorcainide
Lorcainide's primary in-vitro effect is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, leading to slowed conduction velocity in the atria, ventricles, and His-Purkinje system. In isolated cardiac preparations, lorcainide has been shown to decrease the rate of rise of the transmembrane action potential and prolong the refractory period.[1]
The following table summarizes the reported in-vitro electrophysiological effects of lorcainide on various cardiac tissues.
| Parameter | Effect of Lorcainide | Tissue/Preparation |
| Maximum rate of depolarization (Vmax) | Decrease | Isolated dog and cow Purkinje fibers, dog ventricular muscle, guinea-pig auricular muscle[1] |
| Conduction velocity | Decrease | Isolated dog and cow Purkinje fibers, dog ventricular muscle, guinea-pig auricular muscle[1] |
| Spontaneous activity | Decrease | Isolated dog and cow Purkinje fibers, dog ventricular muscle, guinea-pig auricular muscle[1] |
| Refractory period | Prolongation | Isolated Purkinje and ventricular muscle preparations[1] |
| Ca2+ mediated electrical activity | No effect | Not specified[1] |
The Role of Norlorcainide
Norlorcainide is the primary active metabolite of lorcainide. Pharmacokinetic studies have revealed that norlorcainide has a significantly longer half-life than the parent compound. While direct comparative in-vitro studies with quantitative data such as IC50 values are scarce, the activity of norlorcainide is reported to be similar to that of lorcainide. This suggests that norlorcainide also acts as a sodium channel blocker, contributing to the sustained antiarrhythmic effect observed during chronic oral therapy. The lack of specific in-vitro comparative data, however, makes a precise quantitative comparison of potency and subtle differences in electrophysiological effects challenging.
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by both lorcainide and norlorcainide is the voltage-gated sodium channel signaling cascade in cardiomyocytes. Blockade of these channels reduces the influx of sodium ions during phase 0 of the action potential, thereby modulating cardiac excitability.
To definitively compare the in-vitro effects of lorcainide and norlorcainide, a standardized experimental workflow using patch-clamp electrophysiology on isolated cardiomyocytes would be required. The following diagram illustrates a typical workflow for such a comparative study.
Detailed Experimental Protocol: Comparative Analysis of Sodium Channel Blockade
The following outlines a detailed protocol for a comparative in-vitro study of lorcainide and norlorcainide using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
- Isolate ventricular myocytes from adult guinea pig hearts using enzymatic digestion with collagenase and protease.
- Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for 2-4 hours in a serum-free medium.
2. Electrophysiological Recording:
- Use an inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
- Perform experiments at physiological temperature (37°C).
- Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH).
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Establish a whole-cell patch-clamp configuration.
- Hold the cell membrane potential at -120 mV to ensure full availability of sodium channels.
- Elicit sodium currents (INa) using a depolarizing voltage step to -20 mV for 50 ms.
3. Drug Application and Data Acquisition:
- Record baseline INa for at least 5 minutes to ensure stability.
- Prepare stock solutions of lorcainide and norlorcainide in DMSO and dilute to final concentrations in the external solution.
- Apply increasing concentrations of either lorcainide or norlorcainide (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) to the patched cell using a rapid perfusion system.
- At each concentration, allow the drug effect to reach a steady state (typically 3-5 minutes) before recording INa.
4. Data Analysis:
- Measure the peak amplitude of the inward sodium current in the absence (control) and presence of each drug concentration.
- Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - Idrug / Icontrol) * 100.
- Construct a dose-response curve by plotting the percent inhibition against the drug concentration.
- Fit the dose-response curve with a Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient for both lorcainide and norlorcainide.
- Compare the IC50 values to determine the relative potency of the two compounds.
In the absence of direct comparative studies, this proposed protocol provides a robust framework for elucidating the relative in-vitro electrophysiological effects of lorcainide and its active metabolite, norlorcainide. Such data would be invaluable for a more complete understanding of their combined antiarrhythmic action.
References
A Comparative Guide to the Efficacy of Lorcainide Hydrochloride and Lidocaine in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lorcainide (B1675131) hydrochloride and lidocaine (B1675312) in preclinical models of myocardial ischemia. The information presented is collated from various experimental studies to support further research and drug development in the field of antiarrhythmic therapies.
At a Glance: Performance Comparison
| Metric | Lorcainide Hydrochloride | Lidocaine | Key Insights |
| Primary Antiarrhythmic Effect | Suppression of ventricular ectopy and tachycardia.[1] | Suppression of ventricular fibrillation and tachycardia.[2] | Both are Class I antiarrhythmic agents, but lidocaine has been more extensively studied for ventricular fibrillation in acute ischemia. |
| Ventricular Fibrillation Threshold (VFT) | Elevates the threshold for electrically induced ventricular fibrillation in dogs.[3] | Increases the ventricular fibrillation threshold during acute myocardial ischemia in dogs.[2] | Direct comparative studies in the same ischemia model are limited, but both show a protective effect. |
| Infarct Size Reduction | Data from preclinical ischemia models is not readily available. | Reduces infarct size in rabbit models of ischemia-reperfusion by inhibiting neutrophil activation.[4] | Lidocaine has demonstrated a direct cardioprotective effect beyond its antiarrhythmic properties. |
| Electrophysiological Effects in Ischemia | Decreases the rate of rise of the action potential and conduction velocity.[3] | Selectively depresses epicardial excitability and increases endo- to epicardial conduction block in ischemic tissue.[5] | Both drugs modify cardiac electrophysiology, but lidocaine's effects appear more specific to ischemic tissue. |
| Route of Administration | Oral and Intravenous.[1] | Intravenous.[6] | Lorcainide's oral availability offers potential for long-term management. |
Quantitative Data from Experimental Ischemia Models
The following tables summarize quantitative data from key experimental studies. Direct comparative studies of lorcainide and lidocaine in the same ischemia model are scarce in the available literature.
Table 1: Effect on Ventricular Arrhythmias
| Drug | Animal Model | Ischemia Model | Key Finding | Reference |
| Lidocaine | Guinea Pig | Isolated ventricular muscle, simulated ischemia (15 min) and reperfusion | Dose-dependent reduction in the incidence of reperfusion arrhythmias (from 70% in control to 14.3% at 50 µM).[5] | [5] |
| Lidocaine | Rat | Ischemia-induced arrhythmias | Dose-dependently suppressed ischemia-induced arrhythmias with an ED50 of 4.9±0.6 μmol kg−1 min−1.[7][8] | [7][8] |
| Lidocaine | Rat | Left coronary artery occlusion (60 min) | A high dose significantly reduced ischemia-induced ventricular extrasystoles from 425 ± 123 to 25 ± 12 and abolished ventricular tachycardia and fibrillation.[9] | [9] |
| Lorcainide | Dog | Post-infarction model | Effective against post-infarction ventricular arrhythmias.[3] | [3] |
Table 2: Effect on Electrophysiological Parameters in Ischemic Tissue
| Drug | Animal Model | Ischemia Model | Parameter | Change | Reference |
| Lidocaine | Guinea Pig | Isolated ventricular muscle, simulated ischemia and reperfusion | Epicardial Excitability | Selective depression | [5] |
| Lidocaine | Guinea Pig | Isolated ventricular muscle, simulated ischemia and reperfusion | Endo- to Epicardial Conduction | Significantly increased block | [5] |
| Lorcainide | Dog, Guinea Pig | Isolated Purkinje fibers and ventricular muscle | Action Potential Rate of Rise | Decreased | [3] |
| Lorcainide | Dog, Guinea Pig | Isolated Purkinje fibers and ventricular muscle | Conduction Velocity | Decreased | [3] |
| Lorcainide | Dog, Guinea Pig | Isolated Purkinje fibers and ventricular muscle | Refractory Period | Prolonged | [3] |
Table 3: Effect on Infarct Size
| Drug | Animal Model | Ischemia Model | Key Finding | Reference |
| Lidocaine | Rabbit | 30 min ischemia, 48 hr reperfusion | Reduced infarct size (Area of Necrosis/Area at Risk) from 61% ± 5% in control to 30% ± 4%.[4] | [4] |
| Lidocaine | Mouse | 30 min coronary artery ligation, 24 hr reperfusion | Reduced infarct size per area-at-risk by 27%.[10] | [10] |
| Lidocaine | Mouse | Sustained coronary artery ligation (72h) | No difference in infarct size compared to control. | |
| Lorcainide | - | - | No direct experimental data found in preclinical ischemia models. | - |
Experimental Protocols
Lidocaine for Reperfusion Arrhythmias in Isolated Guinea Pig Ventricles[5]
-
Animal Model: Male guinea pigs (300-350 g).
-
Tissue Preparation: The right ventricular wall was dissected and perfused in a tissue bath.
-
Simulated Ischemia: Tissues were exposed to a "simulated ischemic" Tyrode's solution for 15 minutes. This solution was hypoxic (gassed with 95% N2/5% CO2), hyperkalemic (10 mM K+), hypoglycemic (glucose-free), and acidic (pH 6.8).
-
Reperfusion: Tissues were then reperfused with normal Tyrode's solution.
-
Drug Administration: Lidocaine was added to the perfusate at concentrations of 1, 5, 10, and 50 µM during both the simulated ischemia and reperfusion periods.
-
Data Collection: Transmembrane electrical activity was recorded from the endocardium and epicardium using standard microelectrode techniques. An ECG was also recorded.
Lidocaine for Ischemia-Induced Arrhythmias in Rats[7][8]
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetized with a combination of drugs to maintain a stable level of anesthesia.
-
Surgical Preparation: The left main coronary artery was ligated to induce myocardial ischemia.
-
Drug Administration: Lidocaine was infused intravenously at doses of 2, 4, 6, and 8 μmol kg−1 min−1.
-
Data Collection: ECG was monitored to assess for arrhythmias. The ED50 (the dose required to suppress arrhythmias in 50% of the animals) was determined.
Lorcainide for Post-Infarction Arrhythmias in Dogs[3]
-
Animal Model: Dogs.
-
Ischemia Model: The study mentions efficacy against "post-infarction" ventricular arrhythmias, suggesting a model of healed myocardial infarction was used. Specific details of the infarction model are not provided in the abstract.
-
Drug Administration: The route and dosage for this specific experiment are not detailed in the abstract.
-
Data Collection: The study notes that lorcainide was effective against these arrhythmias and elevated the threshold of electrically induced ventricular fibrillation.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Class I Antiarrhythmic Drugs
Both lorcainide and lidocaine are Class I antiarrhythmic agents, which primarily act by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes. However, they belong to different subclasses (Lorcainide - Class Ic, Lidocaine - Class Ib) which dictates their binding kinetics and state-dependency, leading to different electrophysiological effects.
Caption: Comparative mechanism of action for Lorcainide and Lidocaine.
Experimental Workflow for Ischemia-Reperfusion Injury Model
The following diagram illustrates a general workflow for an in vivo ischemia-reperfusion model used to evaluate the efficacy of antiarrhythmic drugs.
Caption: General workflow for in vivo ischemia-reperfusion studies.
Conclusion
Both this compound and lidocaine demonstrate efficacy in suppressing ventricular arrhythmias in the context of myocardial ischemia. Lidocaine has been more extensively studied in preclinical ischemia models, with data supporting its ability to increase the ventricular fibrillation threshold and reduce infarct size.[2][4] Lorcainide is also effective against post-infarction arrhythmias and elevates the ventricular fibrillation threshold, though quantitative data from direct comparative preclinical ischemia models is less available.[3]
The preferential binding of lidocaine to inactivated sodium channels, which are more prevalent in ischemic tissue, may contribute to its efficacy in the acute setting.[6] Lorcainide's slower dissociation kinetics may offer sustained antiarrhythmic effects.[6]
Further head-to-head studies in well-defined animal models of myocardial ischemia are warranted to provide a more definitive comparison of the efficacy of these two agents on key endpoints such as ventricular fibrillation threshold, infarct size, and long-term electrophysiological remodeling. This will enable a more informed selection of antiarrhythmic therapies for development and clinical application in the setting of ischemic heart disease.
References
- 1. Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of coronary artery reperfusion on myocardial infarct size and survival in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Left ventricular ejection fraction after acute coronary occlusion in conscious dogs: relation to the extent and site of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dogs at high or low risk of ventricular fibrillation. An experimental study of acute myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of flecainide in a canine 7 day old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo electrophysiological effects of lidocaine in canine acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Failure of lidocaine to suppress lethal ischemic ventricular arrhythmias in a canine model of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Lorcainide's Effects on hERG Channels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lorcainide, a Class Ic antiarrhythmic agent, is recognized for its efficacy in managing ventricular arrhythmias.[1][2][3] However, a comprehensive understanding of its potential effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for a complete cardiac safety profile. The hERG channel is a key component in cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially life-threatening arrhythmias like Torsades de Pointes.[4][5][6] This guide provides a cross-study validation of Lorcainide's known effects on potassium channels and compares them with the hERG inhibitory profiles of other antiarrhythmic drugs, supported by experimental data. A significant finding of this review is the apparent lack of readily available, specific IC50 values for Lorcainide's direct effect on hERG channels in peer-reviewed literature, highlighting a notable gap in the existing data.
Quantitative Data on hERG Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in blocking the hERG channel. While a direct IC50 for Lorcainide on hERG channels is not prominently reported, data for other antiarrhythmic drugs are available from various studies. These values, obtained through patch-clamp electrophysiology on cell lines expressing the hERG channel, are summarized below for comparison.
| Drug | Class | IC50 on hERG Channels (µM) | Cell Line |
| Lorcainide | Ic | Not readily available | - |
| Flecainide (B1672765) | Ic | 1.49 - 3.91 | HEK293 |
| Propafenone (B51707) | Ic | 0.44 | HEK293 |
| Encainide | Ic | 8.91 ± 1.75 (on Kv channels) | Rabbit coronary arterial smooth muscle cells |
| Quinidine | Ia | 0.41 | HEK293 |
| Procainamide | Ia | ~139 | HEK293 |
| Lidocaine | Ib | 262.90 | HEK293 |
| Mexiletine | Ib | Weak effect | - |
| Amiodarone | III | - | SQT1-hiPSC-CMs |
| Carvedilol | Beta-blocker | 0.51 | HEK293 |
| Propranolol | Beta-blocker | 3.9 | HEK293 |
| Metoprolol | Beta-blocker | 145 | HEK293 |
Note: The IC50 value for Encainide is for general voltage-gated potassium channels (Kv), not specifically hERG channels, but is included for context due to the limited direct data on Class Ic drugs.[4] The data presented are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The standard method for assessing a drug's effect on hERG channels is the whole-cell patch-clamp technique performed on mammalian cell lines stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[6][7][8]
Typical Experimental Workflow:
-
Cell Culture: HEK293 or CHO cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp configuration is established using a glass micropipette.
-
The cell is voltage-clamped at a holding potential (typically -80 mV).
-
A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG activity.
-
-
Drug Application: The test compound (e.g., Lorcainide or other antiarrhythmics) is applied at various concentrations to the cell.
-
Data Analysis: The inhibition of the hERG current at each drug concentration is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.[4]
References
- 1. Lorcainide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of lorcainide, a new anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorcainide in patients with refractory ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of HERG channel blocking effects of various β-blockers – implication for clinical strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Lorcainide Hydrochloride: An In-Vitro to In-Vivo Correlation
This guide provides a detailed comparison of the electrophysiological effects of Lorcainide (B1675131) hydrochloride with other Class I antiarrhythmic agents, namely Lidocaine (B1675312), Flecainide (B1672765), and Procainamide (B1213733). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate an objective assessment of Lorcainide's performance.
In-Vitro Electrophysiological Profile
The in-vitro effects of Lorcainide and its alternatives have been characterized using isolated cardiac preparations, such as Purkinje fibers and ventricular muscle tissue. These studies are crucial for understanding the direct cellular electrophysiological actions of the drugs, independent of systemic influences.
Key In-Vitro Electrophysiological Parameters
Lorcainide, as a Class Ic antiarrhythmic agent, primarily exerts its effect by blocking the fast sodium channels (NaV1.5) in the open state.[1] Its slow dissociation kinetics lead to a significant depression of the rate of depolarization (Phase 0 of the cardiac action potential) and a marked slowing of conduction velocity.[1]
Table 1: Comparison of In-Vitro Electrophysiological Effects of Lorcainide and Competitor Drugs
| Parameter | Lorcainide | Lidocaine (Class Ib) | Flecainide (Class Ic) | Procainamide (Class Ia) |
| Effect on Vmax (Maximum Upstroke Velocity of Action Potential) | Markedly Decreases | Minimal to no change at therapeutic concentrations | Markedly Decreases | Moderately Decreases |
| Action Potential Duration (APD) | No significant change or slight prolongation | Shortens | Increases in atrial and ventricular muscle, shortens in Purkinje fibers[2] | Prolongs |
| Effective Refractory Period (ERP) | Prolongs | Shortens | Increases, paralleling APD changes[3] | Prolongs |
| Conduction Velocity | Markedly Decreases | Minimal effect | Markedly Decreases | Moderately Decreases |
| Sodium Channel Blockade Kinetics | Slow association and dissociation | Rapid association and dissociation | Slow association and dissociation | Intermediate association and dissociation |
| State-Dependent Blockade | Binds to open state channels[1] | Preferentially binds to inactivated state channels | Binds to open state channels | Binds to open and inactivated state channels |
In-Vivo Electrophysiological Profile
In-vivo electrophysiological studies in humans, often employing programmed electrical stimulation (PES), provide insights into the clinical effects of antiarrhythmic drugs on the entire cardiac conduction system.
Key In-Vivo Electrophysiological Parameters
The in-vivo effects of Lorcainide are consistent with its in-vitro sodium channel blocking properties, leading to a prolongation of various intracardiac conduction intervals.
Table 2: Comparison of In-Vivo Electrophysiological Effects of Lorcainide and Competitor Drugs in Humans
| Parameter | Lorcainide | Lidocaine | Flecainide | Procainamide |
| HV Interval | Lengthens | No significant effect | Lengthens (22.5 ± 6.2% increase)[4] | Lengthens (11.8 ± 5.3% increase)[4] |
| QRS Duration | Lengthens | No significant effect at therapeutic doses | Lengthens (e.g., from 87.2 ± 8.4 ms (B15284909) to 102.8 ± 9.1 ms)[5] | Lengthens (e.g., 38.9 ± 10.8% increase in non-responders)[6] |
| Ventricular Tachycardia (VT) Induction Prevention | Effective in 69% of patients[7] | Effective in 30% of patients[7] | Effective in preventing VT induction in some studies[8] | Effective in 50% of patients[7] |
| Suppression of Premature Ventricular Complexes (PVCs) | 93% median reduction[9] | 76% median reduction[9] | Not directly compared | Not directly compared |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in-vitro and in-vivo electrophysiological assessments.
In-Vitro Cardiac Action Potential Recording
This protocol is a standard method for assessing the direct effects of a drug on the electrophysiology of isolated cardiac tissue.
-
Tissue Preparation : Hearts are excised from animal models (e.g., rabbits, guinea pigs) and placed in a cold cardioplegic solution. The right ventricular papillary muscle or Purkinje fibers are dissected and mounted in a tissue bath.[10][11]
-
Superfusion : The tissue is continuously superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C). The composition of the Tyrode's solution is critical and usually contains (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose.[10]
-
Stimulation : The tissue is stimulated at a fixed cycle length (e.g., 1000 ms) using bipolar platinum electrodes. Programmed electrical stimulation with premature stimuli can be used to determine the effective refractory period.
-
Recording : Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl. The microelectrode is inserted into a single cell to measure the intracellular potential relative to the bath.
-
Data Analysis : Various action potential parameters are measured, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
In-Vivo Electrophysiology Study with Programmed Electrical Stimulation (PES)
This clinical research protocol is used to evaluate the electrophysiological effects of drugs in humans.
-
Patient Preparation : Patients are brought to the electrophysiology laboratory in a fasting state. Sedation may be administered.
-
Catheter Placement : Multipolar electrode catheters are inserted percutaneously through a femoral or jugular vein and advanced to various locations within the heart, such as the right atrium, His bundle region, and right ventricular apex, under fluoroscopic guidance.[12][13]
-
Baseline Measurements : Baseline intracardiac electrograms are recorded to measure intervals such as the AH (atrio-His) and HV (His-ventricular) intervals, as well as the QRS duration.
-
Drug Administration : The investigational drug (e.g., Lorcainide) is administered intravenously at a specified dose and rate. For example, a loading dose of 2 mg/kg followed by a maintenance infusion.[9]
-
Programmed Electrical Stimulation (PES) : A series of pacing protocols are performed before and after drug administration to assess the drug's effect on conduction, refractoriness, and the inducibility of arrhythmias.[14] This typically involves:
-
Incremental Pacing : Pacing the atria or ventricles at progressively faster rates to assess conduction properties.
-
Extrastimulus Testing : Introducing one or more premature stimuli after a train of paced beats to determine the effective refractory period of different cardiac tissues.
-
-
Data Analysis : Changes in intracardiac intervals, refractory periods, and the ability to induce ventricular tachycardia before and after drug administration are compared to determine the drug's electrophysiological effects.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Lorcainide and other Class Ic antiarrhythmics is the blockade of the fast sodium channel (Nav1.5) in cardiac myocytes. This action has downstream consequences on the cardiac action potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flecainide Versus Procainamide in Electrophysiological Study in Patients With Syncope and Wide QRS Duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of procainamide on ventricular tachycardia: relation to prolongation of refractoriness and slowing of conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common molecular determinants of flecainide and lidocaine block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The electrophysiological actions of lidocaine on ischemic ventricular muscle as compared with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of intravenous lorcainide with lidocaine for acute therapy of complex ventricular arrhythmias: results of a randomized study with crossover option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac tissue slices: preparation, handling, and successful optical mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. researchgate.net [researchgate.net]
Comparative Proarrhythmic Risk of Lorcainide and Other Sodium Channel Blockers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the proarrhythmic risk associated with lorcainide (B1675131), a Class Ic antiarrhythmic agent, in comparison to other sodium channel blockers. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary
Lorcainide, like other Class Ic antiarrhythmic drugs, exhibits a significant potential for proarrhythmia, primarily through its potent blockade of cardiac sodium channels. This action slows conduction velocity within the heart, which, particularly in the context of structural heart disease, can create a substrate for life-threatening re-entrant ventricular arrhythmias. Clinical evidence, most notably from an unpublished trial that revealed increased mortality with lorcainide post-myocardial infarction, underscores its proarrhythmic risk. This risk profile is comparable to that of other Class Ic agents like flecainide (B1672765) and encainide, which were famously shown to increase mortality in the Cardiac Arrhythmia Suppression Trial (CAST). In contrast, Class Ia and Ib sodium channel blockers possess different electrophysiological properties that translate to a varied, though still present, proarrhythmic potential.
Electrophysiological Profile and Proarrhythmic Mechanisms
Sodium channel blockers are categorized under the Vaughan Williams classification system based on their effect on the cardiac action potential.
-
Class Ia agents (e.g., quinidine, procainamide, disopyramide) moderately block sodium channels and also prolong the repolarization phase, which can increase the QT interval and the risk of Torsades de Pointes.
-
Class Ib agents (e.g., lidocaine, mexiletine) are weak sodium channel blockers that shorten the action potential duration and are generally considered to have the lowest proarrhythmic potential among the sodium channel blockers.
-
Class Ic agents (e.g., lorcainide, flecainide, propafenone) are potent sodium channel blockers that markedly slow conduction velocity with minimal effect on the action potential duration. This pronounced slowing of conduction is the primary mechanism behind their proarrhythmic effects.
The proarrhythmic mechanism of Class Ic agents like lorcainide is primarily linked to the creation of a vulnerable substrate for re-entry, a common cause of ventricular tachyarrhythmias.
Comparative Proarrhythmic Risk: Quantitative Data
The following tables summarize available data on the proarrhythmic risk and electrophysiological effects of lorcainide and other sodium channel blockers. Data is compiled from various clinical trials and electrophysiological studies.
Table 1: Incidence of Proarrhythmic Events
| Drug Class | Drug | Proarrhythmic Event Incidence | Study Population |
| Class Ic | Lorcainide | Increased mortality (unpublished trial) | Post-myocardial infarction |
| Flecainide | Increased mortality (CAST) | Post-myocardial infarction | |
| Encainide | Increased mortality (CAST) | Post-myocardial infarction | |
| Propafenone | Proarrhythmia reported | Various arrhythmias | |
| Class Ia | Quinidine | Proarrhythmia reported | Ventricular ectopy |
| Procainamide | Proarrhythmia reported | Various arrhythmias | |
| Class Ib | Lidocaine | Low proarrhythmic potential | Ventricular arrhythmias |
| Mexiletine | Low proarrhythmic potential | Various arrhythmias |
Table 2: Electrophysiological Effects on ECG Intervals
| Drug Class | Drug | Effect on PR Interval | Effect on QRS Duration | Effect on QT Interval |
| Class Ic | Lorcainide | Prolongation | Marked Prolongation | Variable/Slight Prolongation |
| Flecainide | Prolongation | Marked Prolongation | Minimal effect | |
| Propafenone | Prolongation | Marked Prolongation | Minimal effect | |
| Class Ia | Quinidine | Prolongation | Prolongation | Marked Prolongation |
| Procainamide | Prolongation | Prolongation | Prolongation | |
| Class Ib | Lidocaine | No significant effect | No significant effect | Shortening or no effect |
| Mexiletine | No significant effect | No significant effect | Shortening or no effect |
Experimental Protocols for Assessing Proarrhythmic Risk
Several in vitro and in vivo models are utilized to evaluate the proarrhythmic potential of sodium channel blockers.
Langendorff-Perfused Isolated Heart Model
This ex vivo model allows for the study of drug effects on the heart in the absence of systemic influences.
A Head-to-Head Comparison of Class I Antiarrhythmic Drugs in Rabbit Myocardium
For researchers and drug development professionals navigating the complexities of cardiac electrophysiology, the rabbit model remains a cornerstone for preclinical assessment of antiarrhythmic agents. This guide provides a detailed head-to-head comparison of Class I antiarrhythmic drugs, focusing on their effects on rabbit myocardium. The data presented is compiled from a range of experimental studies, offering a comprehensive overview of their electrophysiological impact.
Electrophysiological Effects of Class I Antiarrhythmic Drugs
Class I antiarrhythmic drugs are potent sodium channel blockers, a mechanism that underlies their therapeutic and proarrhythmic effects. These drugs are sub-classified based on their kinetics of interaction with the sodium channel into Class Ia, Ib, and Ic. These differences in kinetics translate to distinct effects on the cardiac action potential and electrocardiogram.
-
Class Ia drugs (e.g., quinidine (B1679956), procainamide, disopyramide) have intermediate dissociation kinetics. They prolong the action potential duration (APD) and have a moderate effect on the maximum upstroke velocity (Vmax) of the action potential.[1][2]
-
Class Ib drugs (e.g., lidocaine, mexiletine) exhibit fast dissociation kinetics. They have a minimal effect on Vmax in normal tissue but can shorten the APD.[1][2]
-
Class Ic drugs (e.g., flecainide (B1672765), propafenone) are characterized by slow dissociation kinetics, leading to a marked depression of Vmax and a minimal effect on APD.[1][2]
The following diagram illustrates the classification and primary mechanism of action of Class I antiarrhythmic drugs.
Quantitative Comparison of Electrophysiological Parameters
The following table summarizes the quantitative effects of various Class I antiarrhythmic drugs on key electrophysiological parameters in rabbit myocardium, as reported in different studies. It is important to note that experimental conditions such as drug concentration, stimulation frequency, and tissue type (atrial vs. ventricular) can significantly influence the observed effects.
| Drug (Class) | Concentration | Tissue | Stimulation Rate (Hz) | Effect on Vmax | Effect on Action Potential Duration (APD) | Other Notable Effects | Reference |
| Quinidine (Ia) | 2.2 x 10⁻⁵ M | Atrium | 3.3 | 28% resting block, 39% extra block | Prolongs APD | Higher affinity for atrial sodium channels. Decreases IK and Ito currents. | [3][4] |
| 2.2 x 10⁻⁵ M | Ventricle | 3.3 | 9% resting block, 26% extra block | Prolongs APD | Decreases IK and Ito currents. | [3][4] | |
| 10 µM | Ventricular Myocytes | - | - | - | Decreased amplitude of IKATP and IK currents. | [4] | |
| Procainamide (Ia) | 50 µM | Ventricular Myocytes | - | - | - | Decreased amplitude of IKATP and IK currents. Did not considerably alter Ito. | [4] |
| Lidocaine (Ib) | 4.3 x 10⁻⁵ M | Atrium | 3.3 | 19% resting block, 4% extra block | Shortens APD (in some conditions) | - | [3] |
| 4.3 x 10⁻⁵ M | Ventricle | 3.3 | 0% resting block, 25% extra block | Shortens APD (in some conditions) | - | [3] | |
| Flecainide (Ic) | 10 µM | Ventricle | 1-2 | Marked depression | Little effect at slow rates, prolongs at faster rates | More profound use-dependent block than lidocaine. | [5][6] |
Experimental Protocols
The investigation of antiarrhythmic drug effects in rabbit myocardium typically involves a series of well-defined experimental procedures. A generalized workflow is depicted below.
A summary of a typical experimental protocol for studying the effects of antiarrhythmic drugs on isolated rabbit atrial or ventricular myocardium is provided in the table below.
| Step | Description | Details |
| 1. Animal Model | Species and specifications. | New Zealand white rabbits are commonly used.[7] |
| 2. Tissue Preparation | Isolation and dissection of cardiac tissue. | The heart is rapidly excised and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit). Atrial or ventricular muscle preparations, such as trabeculae or papillary muscles, are dissected.[3][7] |
| 3. Superfusion | Maintenance of tissue viability. | The tissue is placed in an organ bath and superfused with a carbogenated (95% O2, 5% CO2) physiological solution at 37°C. |
| 4. Electrical Stimulation | Pacing of the cardiac tissue. | The tissue is stimulated using bipolar electrodes at a defined frequency (e.g., 1-3 Hz) with pulses of appropriate duration and amplitude. |
| 5. Electrophysiological Recording | Measurement of action potentials. | Transmembrane action potentials are recorded using glass microelectrodes filled with KCl. |
| 6. Drug Application | Introduction of the test compounds. | After a stabilization period, the antiarrhythmic drugs are added to the superfusion solution in increasing concentrations. |
| 7. Data Analysis | Quantification of drug effects. | Key action potential parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90), maximum upstroke velocity (Vmax), and effective refractory period (ERP) are measured and compared before and after drug application. |
Proarrhythmic Potential
While Class I antiarrhythmic drugs are used to suppress arrhythmias, they also carry a risk of proarrhythmia, including the induction of Torsades de Pointes. Rabbit models, particularly those with an impaired repolarization reserve, are utilized to assess this risk.[8][9] For instance, a study investigating a novel compound with combined Class I/B and Class III effects used an anesthetized rabbit proarrhythmia model and found that the compound did not provoke Torsades de Pointes.[8]
Conclusion
The rabbit myocardium provides a valuable ex vivo model for the comparative assessment of Class I antiarrhythmic drugs. The distinct electrophysiological signatures of Class Ia, Ib, and Ic agents, particularly their effects on Vmax and APD, are readily discernible in this model. Understanding these nuanced differences is critical for the development of safer and more effective antiarrhythmic therapies. The data and protocols presented in this guide offer a foundational resource for researchers in this field.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and prajmaline) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Computational Model to Predict the Effects of Class I Anti-Arrhythmic Drugs on Ventricular Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]
- 8. Antiarrhythmic and cardiac electrophysiological effects of SZV-270, a novel compound with combined Class I/B and Class III effects, in rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for screening drugs for their pro-arrhythmic liability: does the rabbit ventricular wedge hold the key? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Lorcainide's selectivity for cardiac versus neuronal sodium channels
A detailed examination of Lorcainide's interaction with cardiac versus neuronal sodium channels, contextualized with data from other Class I antiarrhythmic agents.
Lorcainide, a Class Ic antiarrhythmic agent, is recognized for its potent blockade of fast voltage-gated sodium channels (Nav). Its primary therapeutic application lies in the management of cardiac arrhythmias, where it modulates the cardiac action potential by inhibiting the Nav1.5 channel, which is predominantly expressed in the heart.[1] However, for drug development professionals and researchers, a critical aspect of its pharmacological profile is its selectivity for cardiac Nav channels over their neuronal counterparts. Suboptimal selectivity can lead to off-target effects, particularly in the central nervous system.[2]
This guide provides a comparative analysis of Lorcainide's selectivity, supported by available experimental data for other Class I antiarrhythmic drugs. Due to the limited availability of direct comparative studies on Lorcainide across a wide range of neuronal sodium channel isoforms, this guide will leverage data from closely related compounds, such as Flecainide (B1672765), to provide a comprehensive overview.
Mechanism of Action: State-Dependent Blockade
The therapeutic efficacy of Class Ic antiarrhythmics like Lorcainide is rooted in their state-dependent binding to sodium channels. These channels cycle through three main conformational states: resting (closed), open (activated), and inactivated.[3] Lorcainide and similar drugs exhibit a significantly higher affinity for the open and inactivated states compared to the resting state.[4] This "use-dependent" or "frequency-dependent" blockade means that the inhibitory effect is more pronounced at higher heart rates, a key characteristic for suppressing tachyarrhythmias.[2]
The binding site for these drugs is located within the pore of the sodium channel.[5] The accessibility of this site is influenced by the conformational state of the channel. For highly charged molecules like Lorcainide, channel opening is often a prerequisite for the drug to access its binding site from the intracellular side.[4][5]
Comparative Analysis of Sodium Channel Inhibition
| Drug | Class | Nav1.5 IC50 (µM) | Neuronal/Skeletal Muscle Nav Isoform | Neuronal/Skeletal Muscle Nav IC50 (µM) | Cell Line | Holding Potential (mV) |
| Flecainide | Ic | 5.5 ± 0.8 | hNav1.4 (skeletal muscle) | KR ~480 (resting), KI ~18 (inactivated) | HEK293 | -95 |
| Flecainide | Ic | 7.4 | - | - | Xenopus oocytes | Not Specified |
| Pilsicainide (B1217144) | Ic | KR 3209 (resting), KI 192 (inactivated) | hNav1.1 (neuronal) | KR 3040 (resting), KI 153 (inactivated) | HEK293 | -180 / -90 |
| Mexiletine | Ib | 47.0 ± 5.4 | - | - | HEK293 | -95 |
| Quinidine | Ia | 28.9 ± 2.2 | - | - | HEK293 | -95 |
Data compiled from various electrophysiological studies.[5][6][7] KR and KI refer to the affinity constants for the resting and inactivated states, respectively.
The data for Pilsicainide suggests a similar affinity for the resting states of both cardiac (Nav1.5) and neuronal (Nav1.1) channels, with a slightly higher affinity for the inactivated state of the neuronal channel.[5] Flecainide, a close structural and functional analog of Lorcainide, demonstrates high affinity for the inactivated state of skeletal muscle sodium channels (hNav1.4).[7] This suggests that Class Ic agents can potently block sodium channels in non-cardiac tissues. The clinical implication is that at therapeutic concentrations for cardiac applications, these drugs may also exert significant effects on neuronal and other excitable tissues, potentially leading to side effects.
Experimental Protocols
The determination of a compound's inhibitory activity and selectivity for different sodium channel isoforms is primarily achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.[8]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the concentration-response relationship and IC50 value of a test compound on a specific voltage-gated sodium channel isoform.
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human sodium channel of interest (e.g., hNav1.5, hNav1.1, hNav1.2, hNav1.7).
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.4 with CsOH).
Voltage-Clamp Protocol:
-
Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure that the majority of sodium channels are in the resting state.
-
Tonic Block Measurement: A low-frequency (e.g., 0.1 Hz) depolarizing pulse (e.g., to -20 mV for 20 ms) is applied to elicit a peak inward sodium current. The reduction in this current after the application of the test compound is measured to determine the tonic block (inhibition of the resting state).
-
Use-Dependent Block Measurement: To assess the block of open and inactivated channels, a train of depolarizing pulses at a higher frequency (e.g., 5-10 Hz) is applied. The progressive reduction in the peak sodium current during the pulse train is quantified.
-
Data Analysis: The peak sodium current amplitude is measured in the absence (control) and presence of various concentrations of the test compound. The percentage of inhibition is plotted against the compound concentration, and the data is fitted with a Hill equation to determine the IC50 value.
Conclusion
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels: Evidence from Experiments with Neutral and Quaternary Flecainide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Lorcainide Hydrochloride
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Lorcainide hydrochloride, like many pharmaceutical compounds, requires a meticulous disposal process to prevent occupational exposure and environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[1][2] The following protocol is a comprehensive guide based on established safety procedures for chemical and pharmaceutical waste.
-
Waste Identification and Classification :
-
Containerization :
-
Select a waste container that is compatible with this compound. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[4]
-
The container must be in good condition, free of leaks, cracks, or rust, and have a properly fitting cap to ensure it remains closed during storage.[5]
-
-
Labeling :
-
Storage :
-
Disposal Request and Collection :
-
Do not dispose of this compound down the drain or in regular trash.[3][7] Evaporation is also not an acceptable method of disposal.[3][7]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3][4] Most research institutions have a dedicated hazardous waste collection program.[3][4][7]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[3][7]
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be managed carefully. If it held an acute hazardous waste, it may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][7]
-
After appropriate rinsing (if required), deface the chemical label on the empty container before disposing of it as regular trash.[3][7] Consult with your EHS office for specific guidance on decontaminating and disposing of empty containers.
-
-
Spill Management :
Quantitative Data Summary for Hazardous Pharmaceutical Waste
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes general quantitative and qualitative parameters that guide the classification and handling of chemical waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Acute Hazardous Waste (P-listed) Accumulation Limit | ≤ 1 quart (or 1 kg) | [5] |
| General Hazardous Waste Accumulation Limit | ≤ 55 gallons | [8] |
| Container Rinsing for Acute Hazardous Waste | Triple rinse with a solvent equal to ~5% of the container volume. | [3] |
| Sewer Disposal of Chemicals (General) | Not permissible for hazardous wastes. Requires written permission from EHS for non-hazardous materials and is volume-limited. | [4][9] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. stevens.ca [stevens.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. louisville.edu [louisville.edu]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Lorcainide Hydrochloride
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Lorcainide hydrochloride in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a secure research environment.
This compound is a Class 1c antiarrhythmic agent.[1] As a potent bioactive compound, it requires careful handling to minimize exposure risks. The primary hazard identified is "Harmful if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]
Quantitative Safety Data
A summary of key safety and chemical properties for this compound is provided below. This information is essential for risk assessment and for ensuring appropriate handling procedures are in place.
| Identifier | Information |
| Chemical Name | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide hydrochloride[3] |
| CAS Number | 58934-46-6[4] |
| Molecular Formula | C22H28Cl2N2O[2] |
| Molecular Weight | 407.4 g/mol [2][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning[2] |
| Hazard Statement | H302: Harmful if swallowed[2] |
| Hazard Class | Acute Toxicity 4, Oral |
| Precautionary Statements | P264, P270, P301+P317, P330, P501[2] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table below) when unpacking the compound.
-
Store this compound in a cool, dry, and dark place.[3] Recommended short-term storage is at 2-8°C, and long-term storage is at -20°C.[3][4]
-
Keep the container tightly closed to prevent contamination and exposure.
-
Store the compound in a locked cabinet or other secure location to restrict access.
2. Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[5]
-
Ensure safety showers and eyewash stations are readily accessible in the work area.[6]
3. Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[7][8][9] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[9][10] | Protects skin from accidental spills and contamination. |
| Eye Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[6] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a fume hood or BSC, or if there is a risk of aerosol generation.[7][10] | Prevents inhalation of the harmful powder. |
4. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood or BSC.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound.
-
Clean all equipment and the work surface thoroughly after each use.
-
This compound is soluble in DMSO, water, and ethanol (B145695) (up to 20 mg/ml).[4][11]
5. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear the full complement of PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with absorbent material and then carefully scoop into a labeled hazardous waste container. Avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that come into contact with this compound are considered hazardous waste.
-
This includes:
-
Empty containers
-
Contaminated PPE (gloves, gowns, etc.)
-
Weigh boats, pipette tips, and other disposables
-
Spill cleanup materials
-
Unused or expired this compound
-
2. Waste Collection and Labeling:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictogram.
3. Final Disposal:
-
Dispose of all this compound waste through an approved hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12]
Experimental Workflow and Safety Procedures
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Lorcainide - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H28Cl2N2O | CID 6917855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. abbexa.com [abbexa.com]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. pogo.ca [pogo.ca]
- 9. benchchem.com [benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. tribioscience.com [tribioscience.com]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
